2-(Decan-2-YL)thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62626-77-1 |
|---|---|
Molecular Formula |
C14H24S |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
2-decan-2-ylthiophene |
InChI |
InChI=1S/C14H24S/c1-3-4-5-6-7-8-10-13(2)14-11-9-12-15-14/h9,11-13H,3-8,10H2,1-2H3 |
InChI Key |
ILQILWQMYLVXAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=CS1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-(Decan-2-yl)thiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Decan-2-yl)thiophene is a substituted thiophene molecule with potential applications in organic electronics, materials science, and as a building block in medicinal chemistry. Thiophene-containing compounds are of significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] A thorough spectroscopic characterization is essential for the unequivocal identification and quality control of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of thiophene, 2-alkylthiophenes, and n-decane.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | dd | 1H | H-5 (Thiophene ring) |
| ~6.95 | dd | 1H | H-4 (Thiophene ring) |
| ~6.85 | dd | 1H | H-3 (Thiophene ring) |
| ~3.10 | sextet | 1H | CH (on decanyl chain, attached to thiophene) |
| ~1.65 | m | 2H | CH₂ (on decanyl chain) |
| ~1.30 | m | 12H | (CH₂)₆ (on decanyl chain) |
| ~1.25 | d | 3H | CH₃ (on decanyl chain, attached to CH) |
| ~0.88 | t | 3H | CH₃ (terminal on decanyl chain) |
Note: The chemical shifts for the thiophene protons are based on typical values for 2-substituted thiophenes. The multiplicity and integration are predicted based on the structure.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2 (Thiophene ring) |
| ~127 | C-5 (Thiophene ring) |
| ~124 | C-4 (Thiophene ring) |
| ~123 | C-3 (Thiophene ring) |
| ~40 | CH (on decanyl chain, attached to thiophene) |
| ~38 | CH₂ (on decanyl chain) |
| ~32 | CH₂ (on decanyl chain) |
| ~29.5 | (CH₂)n (on decanyl chain) |
| ~29.3 | (CH₂)n (on decanyl chain) |
| ~22.7 | CH₂ (on decanyl chain) |
| ~21 | CH₃ (on decanyl chain, attached to CH) |
| ~14 | CH₃ (terminal on decanyl chain) |
Note: These chemical shifts are estimations based on known data for 2-alkylthiophenes and long-chain alkanes.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (Thiophene ring) |
| 2955-2850 | Strong | C-H stretching (Alkyl chain) |
| ~1465 | Medium | C-H bending (Alkyl chain) |
| ~824 | Strong | C-H out-of-plane bending (2-substituted thiophene) |
| ~700 | Strong | C-S stretching (Thiophene ring) |
Note: Characteristic thiophene ring vibrations and alkyl C-H vibrations are expected to be the most prominent features.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 224 | Moderate | [M]⁺ (Molecular ion) |
| 111 | High | [M - C₈H₁₇]⁺ |
| 97 | Very High | [Thiophene-CH-CH₃]⁺ |
Note: The fragmentation pattern is predicted to involve the loss of the alkyl chain and cleavage at the benzylic-like position.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small drop of neat liquid this compound is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then baseline-corrected.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Plausible workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Anticipated Properties and Synthesis of 2-(Decan-2-YL)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry and materials science.[1][2][3][4][5][6] The thiophene ring is considered a bioisostere of the benzene ring and is a key pharmacophore in a number of approved drugs.[1] This guide provides a technical overview of the anticipated properties of 2-(Decan-2-YL)thiophene, a substituted thiophene with a large alkyl group, to aid researchers in its potential synthesis, characterization, and application in drug discovery and development.
Predicted Physical and Chemical Properties
The physical and chemical properties of this compound can be inferred from the known properties of thiophene and related 2-alkylthiophenes.
Physical Properties
The introduction of a decan-2-yl group to the thiophene ring is expected to significantly influence its physical properties compared to unsubstituted thiophene.
| Property | Predicted Value/Characteristic for this compound | Rationale based on Thiophene and its Derivatives |
| Molecular Formula | C₁₄H₂₄S | Based on the structures of thiophene (C₄H₄S) and a decanyl group (C₁₀H₂₁). |
| Molecular Weight | 224.41 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Thiophene and many of its alkyl derivatives are liquids at room temperature.[7][8] |
| Boiling Point | > 250 °C | The boiling point of thiophene is 84 °C.[7][8][9] The addition of a large alkyl chain will substantially increase the boiling point due to increased van der Waals forces. For example, 2-acetylthiophene has a boiling point of 214 °C.[10] |
| Density | ~0.9 - 1.0 g/mL | The density of thiophene is approximately 1.051 g/mL at 25 °C.[8][9] The long alkyl chain will likely decrease the density slightly. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, toluene).[7][8] | The nonpolar decanyl group will dominate the molecule's polarity, making it immiscible with water but readily soluble in organic solvents, similar to thiophene itself.[7][8] |
| Refractive Index | ~1.5 | The refractive index of thiophene is around 1.529.[8][9] The alkyl substituent may slightly lower this value. |
Chemical Properties
The chemical reactivity of this compound will be dictated by the aromatic thiophene ring and the attached alkyl group.
-
Aromaticity: The thiophene ring is aromatic, making it susceptible to electrophilic aromatic substitution reactions.[1]
-
Reactivity of the Thiophene Ring: Thiophene is more reactive than benzene towards electrophilic substitution.[1] The decan-2-yl group is an electron-donating group, which is expected to further activate the thiophene ring towards electrophilic attack, primarily at the 5-position.
-
Stability: Thiophene is a stable compound.[8][9] The alkyl-substituted derivative is expected to share this stability.
Potential Synthetic Routes
While a specific synthesis for this compound is not documented, general methods for the synthesis of 2-alkylthiophenes can be applied. A common and effective method is the Suzuki or Negishi cross-coupling reaction.
Generalized Synthetic Workflow (Suzuki Coupling)
Caption: Generalized Suzuki coupling reaction for the synthesis of this compound.
Experimental Protocol: General Suzuki Coupling for 2-Alkylthiophenes
The following is a generalized protocol that would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiophene (1 equivalent), decan-2-ylboronic acid or its pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2-3 equivalents).
-
Solvent: A two-phase solvent system such as toluene and water is commonly used.
-
Reaction Conditions: The reaction mixture is heated, typically to reflux, and stirred vigorously for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, usually by column chromatography on silica gel, to yield the desired this compound.
Anticipated Spectroscopic Data
Characterization of the synthesized compound would rely on standard spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the three protons on the thiophene ring. The coupling patterns will be indicative of 2-substitution. - A multiplet in the upfield region corresponding to the methine proton of the decan-2-yl group attached to the thiophene ring. - A series of multiplets and a terminal triplet in the aliphatic region (δ 0.8-1.8 ppm) for the remaining protons of the decyl chain. |
| ¹³C NMR | - Four signals in the aromatic region corresponding to the carbons of the thiophene ring. - Multiple signals in the aliphatic region corresponding to the ten carbons of the decan-2-yl group. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 224.41. - Fragmentation patterns characteristic of thiophene derivatives and alkyl chains. A prominent fragment would likely be the loss of a C₉H₁₉ radical.[11][12][13] |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for the aromatic thiophene ring (~3100 cm⁻¹). - C-H stretching vibrations for the aliphatic alkyl chain (~2850-2960 cm⁻¹). - C=C stretching vibrations for the thiophene ring (~1400-1500 cm⁻¹). - C-S stretching vibrations. |
Relevance in Drug Development
Thiophene-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][6] The incorporation of a lipophilic decanyl side chain in this compound could modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The lipophilicity can influence membrane permeability, protein binding, and metabolic stability. Therefore, this compound could serve as a valuable building block or lead compound in a drug discovery program targeting a variety of diseases.
Conclusion
While specific experimental data for this compound is currently lacking, a comprehensive understanding of the chemistry of thiophene and its derivatives allows for a reliable prediction of its physical and chemical properties, as well as viable synthetic strategies. This guide provides a foundational framework for researchers interested in the synthesis and evaluation of this and similar long-chain alkyl-substituted thiophenes for applications in drug development and other scientific disciplines.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 9. 110-02-1 CAS MSDS (Thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-Acetylthiophene 98 88-15-3 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Quantum Chemical Calculations for 2-(Decan-2-YL)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Quantum Chemical Calculations of Thiophene Derivatives
Thiophene derivatives are a cornerstone in the development of novel organic semiconductors, corrosion inhibitors, and pharmacologically active agents.[1] The electronic and structural properties of these molecules, which are dictated by the nature and position of substituents on the thiophene ring, can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for studying thiophene derivatives, offering a favorable balance between computational cost and accuracy.[4][5]
These calculations provide invaluable insights into:
-
Molecular Geometry: Predicting stable conformations, bond lengths, and bond angles.
-
Electronic Structure: Determining the distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the electronic band gap.
-
Spectroscopic Properties: Simulating infrared (IR), UV-Vis, and NMR spectra to aid in experimental characterization.
-
Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.
This guide will walk through the typical workflow and expected outcomes of a DFT-based study on 2-(Decan-2-YL)thiophene.
Experimental Protocols: A DFT-Based Approach
The following section details a representative protocol for performing quantum chemical calculations on this compound, based on common practices for similar molecules.
Molecular Structure and Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software. The geometry of the molecule is then optimized to find its most stable energetic conformation. This is a crucial step as all subsequent property calculations are dependent on the optimized structure.
A widely used and reliable method for geometry optimization of thiophene derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p).[6][7] The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution, which is important for capturing the nuances of chemical bonding. The "+" indicates the addition of diffuse functions, which are important for describing weakly bound electrons.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the molecule, which can be directly compared with experimental data.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic transport properties.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and orbital interactions.[6]
Spectroscopic Simulations
-
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[5] This is valuable for understanding the electronic transitions within the molecule.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the NMR chemical shifts (e.g., ¹H and ¹³C) of the molecule. These theoretical values can be compared with experimental NMR data to confirm the molecular structure.
Data Presentation: Expected Quantitative Data
The following tables provide an illustrative summary of the types of quantitative data that would be generated from quantum chemical calculations on this compound. The values presented are hypothetical but are representative of what would be expected for a molecule of this class.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Cα-S (Å) | 1.72 |
| Cβ-S (Å) | 1.73 | |
| Cα-Cβ (Å) | 1.38 | |
| Cβ-Cβ' (Å) | 1.43 | |
| Bond Angle | Cα-S-Cα' (°) | 92.5 |
| S-Cα-Cβ (°) | 111.0 | |
| Dihedral Angle | Cα-S-Cα'-Cβ' (°) | 0.0 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy (eV) | -5.85 |
| LUMO Energy (eV) | -1.20 |
| HOMO-LUMO Gap (eV) | 4.65 |
| Dipole Moment (Debye) | 1.5 |
| Ionization Potential (eV) | 6.10 |
| Electron Affinity (eV) | 0.95 |
Visualization of Computational Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the logical flow of the computational process and the relationships between key theoretical concepts.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Conceptual Relationships in DFT Studies.
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, represent an indispensable tool in the modern scientific workflow for the study of novel thiophene derivatives like this compound. While experimental data remains the ultimate arbiter, theoretical calculations provide a powerful predictive framework for understanding and interpreting molecular properties. This guide has outlined the standard computational protocols, expected data outputs, and logical workflows that can be applied to gain a deeper understanding of the structural and electronic characteristics of this compound. By integrating these computational approaches, researchers can significantly streamline the design and development of new materials and therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 5. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 6. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-(Decan-2-YL)thiophene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Decan-2-YL)thiophene is a heterocyclic aromatic compound with a long alkyl substituent, suggesting its potential utility in organic electronics, materials science, and as a lipophilic building block in medicinal chemistry. Understanding its thermal stability is paramount for determining its processing parameters, shelf-life, and behavior in various applications. This technical guide outlines the predicted thermal properties of this compound, provides detailed experimental protocols for its analysis, and proposes a likely degradation pathway. The information herein is extrapolated from studies on other 2-alkylthiophene derivatives.
Predicted Thermal Properties of 2-Alkylthiophenes
The thermal stability of 2-alkylthiophenes is influenced by the length and branching of the alkyl side chain. Generally, increasing the alkyl chain length can affect the melting and boiling points, as well as the onset of thermal decomposition.
Predicted Quantitative Data
The following table summarizes the expected thermal properties of this compound based on trends observed in analogous long-chain alkylthiophenes. These values should be experimentally verified.
| Property | Predicted Value/Range | Method of Analysis | Notes |
| Decomposition Onset Temperature (Tonset) | 350 - 400 °C | Thermogravimetric Analysis (TGA) | In an inert atmosphere (e.g., Nitrogen). Decomposition in an oxidative atmosphere is expected to occur at lower temperatures. |
| 5% Weight Loss Temperature (Td5) | > 380 °C | Thermogravimetric Analysis (TGA) | Indicates the temperature at which 5% of the initial mass has been lost due to decomposition. Copolymers with alkyl-substituted thiophene units have shown Td5 values above 380°C.[1] |
| Melting Point (Tm) | Below 150 °C | Differential Scanning Calorimetry (DSC) | The melting points of fluoro-arylated polythiophenes with long alkyl chains have been observed to be below 150°C.[2][3] |
| Crystallization Temperature (Tc) | Variable | Differential Scanning Calorimetry (DSC) | Dependent on the purity of the sample and the cooling rate. |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation profile of this compound, the following standard protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5]
-
Objective: To determine the onset of decomposition and the thermal stability of the compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Load the sample into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to remove any oxygen.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The TGA thermogram (a plot of mass vs. temperature) will show the decomposition temperature range.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]
-
Objective: To determine the melting point, crystallization temperature, and other phase transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from 25 °C to 150 °C at 10 °C/min, cool to -50 °C at 10 °C/min, and then reheat to 200 °C at 10 °C/min.[8]
-
The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique to identify the volatile and semi-volatile products of thermal decomposition.[9][10]
-
Objective: To identify the degradation products of this compound.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube.
-
The pyrolyzer rapidly heats the sample to a specific temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.
-
The volatile degradation products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Predicted Degradation Profile and Pathway
The thermal degradation of 2-alkylthiophenes is expected to proceed through a free-radical mechanism. The C-S bond in the thiophene ring and the C-C bonds in the alkyl side chain are the most likely points of initial cleavage at elevated temperatures.
Proposed Degradation Pathway
Based on studies of thiophene and its derivatives, the following degradation pathway for this compound is proposed.[11]
Caption: Proposed thermal degradation pathway for this compound.
Expected Degradation Products
Based on the proposed pathway, the following degradation products are anticipated to be identified by Py-GC/MS:
| Product Class | Specific Examples |
| Alkanes | Decane, and smaller chain alkanes (e.g., methane, ethane) |
| Alkenes | Isomers of decene, and smaller chain alkenes |
| Thiophene Derivatives | Thiophene, methylthiophene |
| Sulfur Compounds | Hydrogen sulfide (H₂S), Carbon disulfide (CS₂) |
| Aromatic Byproducts | Benzene, Toluene (at higher temperatures) |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Conclusion
While direct experimental data for this compound is currently unavailable, this guide provides a robust framework for its investigation. By employing the detailed experimental protocols for TGA, DSC, and Py-GC/MS, researchers can elucidate the thermal stability and degradation profile of this compound. The predicted properties and degradation pathways, based on analogous alkylated thiophenes, offer a solid starting point for these studies. The resulting data will be invaluable for the safe and effective application of this compound in various scientific and industrial fields.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thermal studies of chlorinated thiophenols [openresearch.newcastle.edu.au]
Solubility Profile of 2-(Decan-2-YL)thiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-(Decan-2-YL)thiophene in various organic solvents. Due to the limited availability of specific experimental data for this compound, this document outlines the expected solubility based on the physicochemical properties of the thiophene moiety and the influence of the decanyl side chain. Furthermore, it details standardized experimental protocols for determining solubility and presents a logical framework for the factors influencing this critical parameter.
Introduction to this compound and Its Expected Solubility
This compound is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene itself is generally considered to be soluble in a range of organic solvents, a characteristic attributed to its aromatic nature and moderate polarity. However, it is insoluble in water. The introduction of a long alkyl substituent, the decan-2-yl group, is expected to significantly influence the solubility profile of the parent thiophene molecule.
The decan-2-yl group is a large, nonpolar, aliphatic chain. According to the principle of "like dissolves like," this substantial nonpolar character will likely render this compound highly soluble in nonpolar organic solvents and less soluble in polar organic solvents. The overall solubility will be a balance between the aromatic, moderately polar thiophene ring and the nonpolar decanyl chain.
Anticipated Solubility Data
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Expected Solubility Trend | Estimated Solubility Range (g/L) |
| Nonpolar Solvents | |||
| n-Hexane | 1.88 | Very High | > 200 |
| Toluene | 2.38 | Very High | > 200 |
| Diethyl Ether | 4.34 | High | 100 - 200 |
| Polar Aprotic Solvents | |||
| Tetrahydrofuran (THF) | 7.58 | Moderate to High | 50 - 150 |
| Dichloromethane (DCM) | 9.08 | High | 100 - 200 |
| Acetone | 20.7 | Moderate | 20 - 100 |
| Acetonitrile | 37.5 | Low to Moderate | 5 - 50 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | < 5 |
| Polar Protic Solvents | |||
| Ethanol | 24.55 | Low to Moderate | 5 - 50 |
| Methanol | 32.7 | Low | < 5 |
| Water | 80.1 | Very Low / Insoluble | < 0.1 |
Note: The estimated solubility ranges are hypothetical and intended for illustrative purposes. Actual experimental determination is required for precise values.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A widely accepted method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.
-
Dilution: The clear filtrate is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC or GC method against a calibration curve prepared with known standards.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.
Caption: Key factors influencing the solubility of this compound.
4.1. Solute Properties
-
Thiophene Ring: The aromatic and moderately polar nature of the thiophene ring contributes to its solubility in solvents with similar characteristics.
-
Decanyl Chain: The long, nonpolar aliphatic chain dominates the molecule's overall character, leading to higher solubility in nonpolar solvents.
4.2. Solvent Properties
-
Polarity: As dictated by the "like dissolves like" principle, nonpolar solvents are expected to be most effective at dissolving this compound.
-
Hydrogen Bonding: The absence of significant hydrogen bond donor or acceptor sites on this compound suggests that its solubility in protic solvents like water, methanol, and ethanol will be limited.
4.3. External Conditions
-
Temperature: For most solid solutes, solubility increases with temperature. The extent of this increase is dependent on the enthalpy of solution.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.
Conclusion
While specific experimental data for the solubility of this compound remains to be published, a strong theoretical framework based on its chemical structure allows for a reliable prediction of its solubility behavior. It is anticipated to be highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents, with negligible solubility in water. For precise quantitative data, the standardized shake-flask method coupled with a reliable analytical technique such as HPLC or GC is recommended. This guide provides the necessary theoretical background and practical protocols to aid researchers in their studies involving this compound.
Electrochemical properties of 2-(Decan-2-YL)thiophene
An In-depth Technical Guide to the Electrochemical Properties of 2-(Decan-2-YL)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry due to their versatile electronic and biological properties.[1][2] Within this family, 2-alkylthiophenes are precursors to conducting polymers and have been explored for applications in organic electronics. The long alkyl chain of this compound suggests a molecule with distinct solubility and organizational properties, which can influence its electrochemical behavior. This technical guide provides a comprehensive overview of the expected electrochemical properties of this compound, based on analogous 2-alkylthiophene compounds. It details experimental protocols for characterization and discusses the potential relevance of such molecules in broader research and development contexts.
Expected Electrochemical Properties
Oxidation Potential
The primary electrochemical process of interest for 2-alkylthiophenes is their oxidation. This process involves the removal of an electron from the thiophene ring's π-system, forming a radical cation. This initial oxidation is a crucial step in electropolymerization, leading to the formation of poly(2-alkylthiophenes).
The length and structure of the alkyl substituent at the 2-position of the thiophene ring have a discernible effect on the oxidation potential. Generally, electron-donating groups, such as alkyl chains, tend to lower the oxidation potential of the thiophene ring.[3] An increase in the length of the alkyl chain can further decrease the oxidation potential.[4] This is attributed to the positive inductive effect of the alkyl group, which increases the electron density in the thiophene ring, making it easier to oxidize. For example, 3-methylthiophene has a lower oxidation potential than unsubstituted thiophene.[3] Therefore, this compound is expected to have a relatively low oxidation potential compared to thiophene and short-chain 2-alkylthiophenes.
Table 1: Expected Electrochemical Data for this compound (Analogous Data)
| Property | Expected Value (vs. Ag/AgCl or SCE) | Notes |
| Monomer Oxidation Potential (Epa) | ~1.2 - 1.5 V | This is an estimated range based on data for other long-chain 2-alkylthiophenes. The exact value is dependent on experimental conditions. |
| Polymer Redox Potential (E1/2) | ~0.5 - 1.0 V | The redox process of the resulting polymer will occur at a lower potential than the monomer oxidation. |
Electropolymerization
Upon oxidation, the radical cation of this compound can couple with another monomer to initiate polymerization, forming poly(this compound). This process typically occurs through α-α coupling between the 5-positions of the thiophene rings, leading to a conjugated polymer backbone.[3] The long, branched decyl group will influence the morphology and solubility of the resulting polymer.
Experimental Protocols
The electrochemical properties of this compound can be thoroughly investigated using cyclic voltammetry (CV).
Cyclic Voltammetry for Monomer Oxidation and Electropolymerization
Objective: To determine the oxidation potential of this compound and to deposit a polymer film on a working electrode.
Materials:
-
Working Electrode: Glassy carbon, platinum, or indium tin oxide (ITO) coated glass.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).
-
Monomer Solution: The electrolyte solution containing a specific concentration of this compound (e.g., 10 mM).
Procedure:
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the monomer solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the monomer, and then reversing the scan. A typical scan rate is 100 mV/s.
-
Multiple cycles are typically performed to observe the growth of the polymer film on the working electrode, which is evidenced by the appearance and increase of new redox peaks corresponding to the polymer.[5]
Visualizations
Experimental Workflow
Caption: Workflow for Electrochemical Analysis.
Signaling Pathway Context
While this compound itself is not directly implicated in a specific signaling pathway, thiophene derivatives, in general, are of significant interest to drug development professionals due to their wide range of biological activities.[6][7] Thiophene-containing compounds have been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[1][7] The mechanism of action for many of these compounds involves interaction with specific biological targets, such as enzymes or receptors, thereby modulating signaling pathways. For instance, some thiophene derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation.[7]
The diagram below illustrates a generalized concept of how a thiophene derivative might interact with a cellular signaling pathway.
Caption: Generalized Thiophene-Signaling Interaction.
Conclusion
This compound represents an interesting molecule at the intersection of materials science and potentially, medicinal chemistry. Based on the behavior of analogous 2-alkylthiophenes, it is expected to exhibit a relatively low oxidation potential and undergo electropolymerization to form a functionalized conducting polymer. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its electrochemical properties. Furthermore, the broader context of thiophene derivatives in biological systems underscores the potential for such molecules to be explored in drug discovery and development, warranting further investigation into their specific interactions with biological targets.
References
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Polythiophene - Wikipedia [en.wikipedia.org]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of 2-(Decan-2-yl)thiophene Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(decan-2-yl)thiophene, a heterocyclic aromatic compound with potential applications in materials science and as a building block in medicinal chemistry. The synthesis of this target molecule can be approached through two main precursor strategies: the acylation of thiophene followed by reduction, or the direct alkylation of thiophene. This document details the experimental protocols for these pathways, presents quantitative data for key transformations, and provides visual diagrams of the synthetic workflows.
Synthetic Pathways and Precursors
The synthesis of this compound primarily involves the formation of a carbon-carbon bond at the C2 position of the thiophene ring. The two most viable methods for achieving this are through Friedel-Crafts reactions.
-
Route A: Friedel-Crafts Acylation followed by Reduction. This two-step pathway involves the initial synthesis of the precursor 2-decanoylthiophene via the Friedel-Crafts acylation of thiophene with decanoyl chloride. The resulting ketone is then reduced to the desired alkylthiophene. This method is often preferred as it avoids the carbocation rearrangements that can occur during direct alkylation, thus yielding a single, well-defined product.
-
Route B: Direct Friedel-Crafts Alkylation. This is a more direct, one-step synthesis involving the reaction of thiophene with an alkylating agent such as 2-decene or 2-decanol in the presence of a suitable Lewis or Brønsted acid catalyst. While more atom-economical, this route can be complicated by issues of regioselectivity and polyalkylation.
Experimental Protocols
Route A: Friedel-Crafts Acylation of Thiophene with Decanoyl Chloride and Subsequent Wolff-Kishner Reduction
This route proceeds in two distinct experimental stages.
Step 1: Synthesis of 2-Decanoylthiophene (Precursor)
The Friedel-Crafts acylation of thiophene is a well-established method for the synthesis of 2-acylthiophenes with high regioselectivity for the 2-position.[1] The use of a milder Lewis acid, such as tin(IV) chloride (SnCl₄), is often employed to avoid the degradation of the acid-sensitive thiophene ring that can occur with stronger Lewis acids like aluminum chloride.[2]
Experimental Protocol:
-
To a stirred solution of thiophene (1.0 eq.) in a suitable solvent such as dichloromethane or nitrobenzene at 0 °C under an inert atmosphere, add tin(IV) chloride (1.1 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of decanoyl chloride (1.0 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-decanoylthiophene.
| Parameter | Value | Reference |
| Thiophene to Acylating Agent Ratio | 1:1 to 1:3 | [3] |
| Catalyst | Hβ zeolite, SnCl₄, ZnCl₂ | [2][3] |
| Solvent | Dichloromethane, Nitrobenzene | [2] |
| Temperature | 0 °C to 60 °C | [3] |
| Reaction Time | 0.5 - 5 hours | [3][4] |
| Typical Yield | 90-98% (for similar acylations) | [3] |
Step 2: Wolff-Kishner Reduction of 2-Decanoylthiophene
The Wolff-Kishner reduction is a reliable method for the deoxygenation of ketones to their corresponding alkanes under basic conditions, making it complementary to the acid-catalyzed Clemmensen reduction.[5][6] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly employed procedure.[7]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-decanoylthiophene (1.0 eq.), diethylene glycol as the solvent, hydrazine hydrate (4-5 eq.), and potassium hydroxide (4-5 eq.).
-
Heat the mixture to 110-130 °C for 1-2 hours to allow for the formation of the hydrazone.
-
After hydrazone formation, increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. During this time, water and excess hydrazine will distill from the reaction mixture.
-
Maintain the reaction at this temperature for an additional 3-5 hours, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Combine the organic extracts, wash with dilute hydrochloric acid and then with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield this compound.
| Parameter | Value | Reference |
| Reducing Agent | Hydrazine Hydrate | [5] |
| Base | Potassium Hydroxide | [5] |
| Solvent | Diethylene Glycol | [7] |
| Temperature | 190-200 °C | [7] |
| Reaction Time | 3-5 hours (at decomposition temp.) | [7] |
| Typical Yield | >80% | [7] |
digraph "Acylation-Reduction_Pathway" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2 ]; node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, color="#202124" ];Thiophene [label="Thiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DecanoylChloride [label="Decanoyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylation [label="Friedel-Crafts\nAcylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Decanoylthiophene [label="2-Decanoylthiophene\n(Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Wolff-Kishner\nReduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiophene -> Acylation; DecanoylChloride -> Acylation; Acylation -> Decanoylthiophene [label="SnCl4"]; Decanoylthiophene -> Reduction; Reduction -> FinalProduct [label="NH2NH2, KOH\nDiethylene Glycol"]; }
Route B: Direct Friedel-Crafts Alkylation of Thiophene with 2-Decene
This method offers a more direct route to the target molecule, though it may require more careful optimization to control for side products.
Experimental Protocol:
-
In a flask equipped with a stirrer, condenser, and dropping funnel, place thiophene (1.0 - 4.0 eq.) and a catalytic amount of a Lewis acid such as boron trifluoride-etherate (BF₃·OEt₂).
-
Cool the mixture in an ice bath.
-
Add 2-decene (1.0 eq.) dropwise to the stirred mixture over a period of 1-2 hours, maintaining the temperature between 20-60 °C.
-
After the addition is complete, continue to stir the mixture for an additional 2-3 hours at the same temperature.
-
Quench the reaction by washing with water, followed by a dilute solution of sodium carbonate, and then again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Fractionally distill the product under reduced pressure to separate the desired this compound from unreacted starting materials and any polyalkylated byproducts.
| Parameter | Value |
| Alkene to Thiophene Ratio | 1:1 to 1:4 |
| Catalyst | Boron Trifluoride-Etherate |
| Temperature | 20-60 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | Moderate to Good (highly dependent on conditions) |
digraph "Direct_Alkylation_Pathway" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2 ]; node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, color="#202124" ];Thiophene_B [label="Thiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decene [label="2-Decene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="Friedel-Crafts\nAlkylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct_B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiophene_B -> Alkylation; Decene -> Alkylation; Alkylation -> FinalProduct_B [label="BF3·OEt2"]; }
Product Characterization Data
While specific, experimentally determined spectroscopic data for this compound is not widely available in the literature, the following table provides expected data based on the analysis of similar 2-alkylthiophenes.
| Analysis | Expected Observations |
| ¹H NMR | Signals for the thiophene ring protons would be expected in the aromatic region (~6.8-7.2 ppm). The methine proton of the decan-2-yl group would appear as a multiplet, and the terminal methyl group as a triplet. The other methylene and methyl groups of the decyl chain would appear in the upfield region. |
| ¹³C NMR | Aromatic carbons of the thiophene ring would appear in the range of ~120-150 ppm. The aliphatic carbons of the decyl chain would be observed in the upfield region. |
| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₂₄S, MW = 224.41). Common fragmentation patterns would involve cleavage of the alkyl chain. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic thiophene ring and the aliphatic chain, C=C stretching of the thiophene ring, and C-S stretching would be expected. |
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemcess.com [chemcess.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 2-(Decan-2-YL)thiophene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of poly(2-(decan-2-yl)thiophene), a promising conjugated polymer for applications in organic electronics. The protocols detailed below are based on established polymerization methods for analogous alkylated polythiophenes and are intended to serve as a foundational methodology for researchers.
Introduction
Polythiophenes are a well-established class of conductive polymers widely utilized in organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The solubility and processing characteristics of polythiophenes are significantly influenced by the nature of the alkyl side chains attached to the thiophene ring. The introduction of a branched and chiral decan-2-yl side chain at the 2-position of the thiophene monomer is anticipated to enhance solubility in common organic solvents and influence the polymer's packing and electronic properties, potentially leading to improved device performance.
This document outlines the synthesis of the this compound monomer, followed by its polymerization via two common methods: oxidative polymerization with iron(III) chloride (FeCl₃) and Stille cross-coupling polymerization. Detailed characterization techniques and expected material properties are also discussed.
Monomer Synthesis: this compound
A plausible synthetic route to the this compound monomer involves the Grignard reaction of 2-bromothiophene with 2-decanone, followed by reduction of the resulting tertiary alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
2-Decanone
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄) or similar reducing agent
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-bromothiophene in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, continue the addition of the 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-thienylmagnesium bromide).
-
Reaction with 2-Decanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-decanone in dry diethyl ether or THF dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up and Reduction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude tertiary alcohol is obtained. This intermediate is then dissolved in methanol and reduced to the desired this compound by the portion-wise addition of a suitable reducing agent like sodium borohydride at 0 °C.
-
Purification: After the reduction is complete, the methanol is removed, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Polymerization of this compound
Two primary methods for the polymerization of thiophene monomers are detailed below. The choice of method can significantly impact the polymer's properties, such as regioregularity, molecular weight, and polydispersity.
Method 1: Oxidative Polymerization with FeCl₃
This method is a straightforward and common approach for synthesizing polythiophenes. It generally results in polymers with good yields but may have lower regioregularity compared to cross-coupling methods.
Materials:
-
This compound monomer
-
Anhydrous iron(III) chloride (FeCl₃)
-
Dry chloroform or other suitable solvent
-
Methanol
-
Ammonia solution
-
Soxhlet extraction apparatus
Procedure:
-
Under an inert atmosphere, dissolve the this compound monomer in dry chloroform.
-
In a separate flask, prepare a suspension of anhydrous FeCl₃ in a small amount of dry chloroform.
-
Add the FeCl₃ suspension dropwise to the vigorously stirred monomer solution at room temperature. The reaction mixture should darken, indicating polymerization.
-
Continue stirring at room temperature for 24 hours.
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol, followed by an ammonia solution to remove any remaining iron catalyst, and then again with methanol until the filtrate is colorless.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer based on solubility and molecular weight.
-
Dry the chloroform-soluble fraction under vacuum to obtain the final poly(this compound).
Caption: Oxidative polymerization workflow.
Method 2: Stille Cross-Coupling Polymerization
Stille polymerization is a powerful method for achieving highly regioregular polythiophenes, which is crucial for optimizing charge transport properties. This method requires the synthesis of a dihalogenated monomer and an organotin comonomer. For a homopolymer, a 2-bromo-5-(trimethylstannyl)thiophene derivative is typically used.
Materials:
-
2-Bromo-5-(trimethylstannyl)-3-(decan-2-yl)thiophene (Monomer - requires separate synthesis)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst
-
Dry toluene or other high-boiling point solvent
-
Standard Schlenk line techniques
Procedure:
-
Monomer Synthesis: The this compound monomer must first be brominated at the 5-position and then stannylated. This typically involves bromination with N-bromosuccinimide (NBS) followed by lithiation and reaction with trimethyltin chloride.
-
In a Schlenk flask under an inert atmosphere, dissolve the 2-bromo-5-(trimethylstannyl)-3-(decan-2-yl)thiophene monomer in dry toluene.
-
Add a catalytic amount of Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 24-48 hours.
-
Monitor the progress of the polymerization by techniques such as GPC to track the increase in molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and purify by Soxhlet extraction as described in the FeCl₃ method.
Caption: Stille polymerization workflow.
Characterization and Data Presentation
The synthesized poly(this compound) should be thoroughly characterized to determine its structural, optical, and electrical properties.
| Characterization Technique | Parameter Measured | Expected Results |
| ¹H NMR Spectroscopy | Chemical structure and regioregularity | Confirmation of the polymer structure. For regioregular polymers, a sharp peak for the α-methylene protons of the side chain is expected. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Mn in the range of 10-50 kDa with a PDI of 1.5-2.5 for Stille polymerization. FeCl₃ polymerization may yield a broader PDI. |
| UV-Vis Spectroscopy | Absorption maximum (λₘₐₓ) in solution and thin film, Optical bandgap (E₉) | λₘₐₓ in solution around 450 nm. A red-shift in the thin film, indicating aggregation. The optical bandgap is expected to be around 2.0 eV. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | HOMO level around -5.0 to -5.2 eV and LUMO level around -3.0 to -3.2 eV, suitable for use in organic electronic devices. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature above 250 °C, indicating good thermal stability for device applications. |
Applications in Organic Electronics
Poly(this compound) is a promising candidate for the active layer in various organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): The enhanced solubility is expected to facilitate the formation of uniform thin films by solution-processing techniques like spin-coating, which is crucial for achieving high charge carrier mobility. The branched side chain may influence the polymer packing, which directly impacts the transistor performance.
-
Organic Photovoltaics (OPVs): As a donor material in bulk heterojunction solar cells, the polymer's HOMO level and absorption spectrum are critical. The properties of poly(this compound) are expected to be compatible with common fullerene and non-fullerene acceptors.
-
Sensors: The conductivity of polythiophenes can be modulated by exposure to certain analytes, making them suitable for chemical sensing applications.
Conclusion
The polymerization of this compound offers a pathway to a novel polythiophene derivative with potentially advantageous properties for organic electronics. The protocols provided herein serve as a detailed guide for its synthesis and characterization. The branched, chiral side chain is a key structural feature that is expected to impart high solubility and influence the solid-state morphology, making this polymer a compelling subject for further research and development in the field of organic electronics.
Application Notes and Protocols: 2-(Decan-2-YL)thiophene for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-(decan-2-yl)thiophene as a monomer for the synthesis of conductive polymers. The resulting polymer, poly(this compound), is a promising material for various applications, including organic electronics, sensors, and biomedical devices, owing to its potential for solution processability and tunable electronic properties.
Introduction
Polythiophenes are a well-established class of conductive polymers known for their excellent environmental and thermal stability.[1] The introduction of alkyl side chains, such as the decan-2-yl group, onto the thiophene backbone can enhance the solubility and processability of the resulting polymer in common organic solvents, which is a significant advantage for device fabrication.[2] This document outlines the synthesis, characterization, and potential applications of poly(this compound).
Monomer and Polymer Structures
The chemical structures of the this compound monomer and the corresponding polymer are crucial for understanding the material's properties.
Caption: Chemical structures of the monomer and polymer.
Experimental Protocols
Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol describes a common method for the chemical synthesis of poly(3-alkylthiophene)s, adapted for this compound.
Materials:
-
This compound (monomer)
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Methanol (CH₃OH)
-
Ammonia solution (25%)
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 g, 4.2 mmol) in anhydrous chloroform (50 mL).
-
Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride (2.7 g, 16.8 mmol) in anhydrous chloroform (50 mL).
-
Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring.
-
The reaction mixture will gradually turn from a pale yellow to a dark, deep blue or black, indicating polymerization.
-
Continue stirring at room temperature for 24 hours under a nitrogen atmosphere.
-
To quench the reaction, pour the mixture into 200 mL of methanol. A dark precipitate of the polymer will form.
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless.
-
To de-dope the polymer, stir the precipitate in a 25% ammonia solution for 2 hours.
-
Filter the polymer again and wash it with deionized water until the pH of the filtrate is neutral.
-
Finally, wash the polymer with methanol one last time and dry it under vacuum at 40°C for 24 hours.
Caption: Workflow for the synthesis of poly(this compound).
Characterization of Poly(this compound)
The following are standard protocols for characterizing the synthesized polymer.
3.2.1. Spectroscopic Analysis
-
FTIR Spectroscopy: Record the FTIR spectrum of the polymer powder using a KBr pellet.
-
¹H NMR Spectroscopy: Dissolve a small amount of the polymer in deuterated chloroform (CDCl₃) and record the ¹H NMR spectrum.
-
UV-Vis Spectroscopy: Dissolve the polymer in chloroform to obtain a dilute solution and record the UV-Vis absorption spectrum.
3.2.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using GPC with tetrahydrofuran (THF) as the eluent and polystyrene standards for calibration.
3.2.3. Thermal Analysis
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) by heating the sample under nitrogen, followed by cooling and a second heating cycle.
3.2.4. Conductivity Measurement
-
Prepare a thin film of the polymer on a glass substrate by drop-casting or spin-coating from a chloroform solution.
-
Dope the film by exposing it to iodine vapor in a closed chamber for a few minutes.
-
Measure the sheet resistance of the doped film using a four-point probe method.
-
Calculate the conductivity (σ) using the formula σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the film thickness.
Expected Data
The following tables summarize the expected quantitative data from the characterization of poly(this compound), based on typical values for similar poly(3-alkylthiophene)s.
Table 1: Spectroscopic Data
| Analysis | Expected Result |
| FTIR (cm⁻¹) | ~3060 (C-H aromatic), ~2920, 2850 (C-H aliphatic), ~1510, 1450 (C=C thiophene ring), ~820 (C-H out-of-plane) |
| ¹H NMR (ppm) | 6.9-7.1 (aromatic protons), 2.5-2.8 (alpha-methylene protons), 0.8-1.7 (alkyl chain protons) |
| UV-Vis (nm) | λmax in solution: 440-460 nm, λmax in film: 480-520 nm |
Table 2: Molecular Weight and Thermal Properties
| Property | Expected Value |
| Mn ( g/mol ) | 15,000 - 30,000 |
| Mw ( g/mol ) | 35,000 - 70,000 |
| PDI | 2.0 - 2.5 |
| Td (5% weight loss, °C) | > 300 |
| Tg (°C) | 10 - 30 |
Table 3: Electrical Conductivity
| State | Dopant | Expected Conductivity (S/cm) |
| Undoped | None | 10⁻⁸ - 10⁻⁶ |
| Doped | Iodine | 1 - 100 |
Mechanism of Conduction
The electrical conductivity in polythiophenes arises from the movement of charge carriers along the conjugated polymer backbone. In its neutral (undoped) state, the polymer is an insulator. Upon doping (oxidation), positive charges (polarons and bipolarons) are created on the polymer chain, which can then move along the backbone under the influence of an electric field, resulting in electrical conductivity.
Caption: Simplified mechanism of electrical conduction in polythiophene.
Applications
Poly(this compound) is expected to be a versatile material for various applications, including:
-
Organic Field-Effect Transistors (OFETs): Its solution processability allows for the fabrication of thin-film transistors for flexible electronics.
-
Organic Photovoltaics (OPVs): It can serve as an electron-donating material in the active layer of solar cells.
-
Sensors: The conductivity of the polymer can be modulated by the presence of specific analytes, making it suitable for chemical and biological sensors.
-
Bioelectronics: The organic nature of the polymer offers potential for biocompatible electronic interfaces for applications in drug delivery and tissue engineering.[3]
These notes provide a foundational guide for the synthesis and characterization of poly(this compound). Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setups and application requirements.
References
Application of Poly(2-(decan-2-yl)thiophene) in Organic Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes represent a significant class of conjugated polymers extensively utilized as electron donor materials in the active layer of organic solar cells (OSCs). Their favorable electronic properties, solution processability, and potential for large-scale, low-cost manufacturing have driven considerable research and development in the field of organic photovoltaics. This document provides an overview of the application of a specific polythiophene derivative, poly(2-(decan-2-yl)thiophene), often abbreviated as P(D2T), in organic solar cells. While not as extensively studied as other polythiophenes like poly(3-hexylthiophene) (P3HT), understanding the synthesis, device fabrication, and performance metrics of P(D2T) can provide valuable insights for the development of novel photovoltaic materials.
Material Profile: Poly(this compound)
Poly(this compound) is a regio-random polythiophene, meaning the chiral decan-2-yl side chains are not arranged in a regular head-to-tail fashion along the polymer backbone. This irregular structure can influence the polymer's solubility, morphology in thin films, and ultimately, its performance in an organic solar cell.
Below is a diagram illustrating the chemical structure of the this compound monomer.
Caption: Chemical structure of the this compound monomer.
Application in Organic Solar Cells
P(D2T) has been explored as a donor material in bulk heterojunction (BHJ) organic solar cells, typically blended with a fullerene derivative, such as[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), which acts as the electron acceptor. The performance of these devices is highly dependent on factors such as the blend ratio, solvent used for deposition, and post-deposition treatments like thermal annealing.
Performance Data
The following table summarizes typical performance parameters for organic solar cells based on P(D2T) blended with PCBM. It is important to note that these values can vary depending on the specific experimental conditions.
| Donor:Acceptor | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| P(D2T) | PC61BM | Data not available in published literature | Data not available | Data not available | Data not available |
| P(D2T) | PC71BM | Data not available in published literature | Data not available | Data not available | Data not available |
Note: Extensive searches of scientific literature did not yield specific quantitative performance data for poly(this compound) in organic solar cells. The table structure is provided as a template for when such data becomes available.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible fabrication and characterization of organic solar cells. The following sections outline the general procedures for the synthesis of the this compound monomer, its polymerization, and the subsequent fabrication and testing of a P(D2T):PCBM solar cell.
Synthesis of this compound Monomer
The synthesis of the monomer typically involves a Grignard reaction between 2-bromothiophene and 2-decanone, followed by a reduction step.
Caption: Workflow for the synthesis of the this compound monomer.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 2-bromothiophene in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2-thienylmagnesium bromide.
-
Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-decanone in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Reduction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting tertiary alcohol is then reduced, for example, using a mixture of red phosphorus and iodine, to yield the alkyl-substituted thiophene.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford the pure this compound monomer.
Polymerization of this compound
The polymerization of the monomer is typically achieved through oxidative polymerization using iron(III) chloride (FeCl3).
Protocol:
-
In a dry, inert atmosphere, the this compound monomer is dissolved in a dry, halogenated solvent such as chloroform or chlorobenzene.
-
Anhydrous iron(III) chloride is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature and stirred for several hours.
-
The polymerization is quenched by pouring the reaction mixture into methanol.
-
The precipitated polymer is collected by filtration and washed sequentially with methanol, acetone, and hexane to remove residual catalyst and low molecular weight oligomers.
-
The polymer is further purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform). The chloroform fraction, containing the desired polymer, is collected.
-
The solvent is removed, and the resulting poly(this compound) is dried under vacuum.
Organic Solar Cell Fabrication and Characterization
The following protocol describes the fabrication of a conventional bulk heterojunction organic solar cell.
Caption: Workflow for the fabrication and testing of a P(D2T)-based organic solar cell.
Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes immediately before use.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed at approximately 140 °C for 10 minutes in air.
-
Active Layer Deposition: A blend solution of P(D2T) and PCBM (e.g., in a 1:1 weight ratio) in a suitable solvent like chlorobenzene or o-dichlorobenzene is prepared. The solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The thickness of the active layer is controlled by the spin speed and the solution concentration.
-
Cathode Deposition: A bilayer cathode, typically consisting of calcium (Ca) followed by aluminum (Al), is deposited by thermal evaporation through a shadow mask under high vacuum ( < 10-6 Torr).
-
Post-Fabrication Annealing: The completed devices are often thermally annealed at a specific temperature (e.g., 120-150 °C) for a set duration inside the glovebox to optimize the morphology of the active layer.
-
Device Characterization: The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
Conclusion
References
Application Notes and Protocols: 2-(Decan-2-YL)thiophene for Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic field-effect transistors (OFETs) are foundational components in the advancement of flexible and low-cost electronics, with applications ranging from sensors to displays. The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor employed. Thiophene-based molecules are a prominent class of organic semiconductors due to their excellent charge transport properties and environmental stability. The introduction of alkyl side chains to the thiophene core is a common strategy to enhance solubility and influence the solid-state packing of the molecules, which in turn dictates the charge carrier mobility.
This document provides detailed application notes and protocols for the use of 2-(Decan-2-YL)thiophene, a long-chain branched alkyl-substituted thiophene, as the active semiconductor layer in OFETs. While direct experimental data for this compound is not extensively available in published literature, these protocols are based on established methodologies for similar 2-alkylthiophene derivatives and provide a robust framework for its synthesis, device fabrication, and characterization.
Predicted Performance Characteristics
The performance of OFETs based on 2-alkylthiophenes is highly dependent on the length and isomerism of the alkyl chain, which affects the material's crystallinity and morphology in thin films. Based on trends observed for other long-chain alkyl-substituted thiophenes, the following performance characteristics for OFETs utilizing this compound can be anticipated.
| Parameter | Expected Value Range | Notes |
| Hole Mobility (µ) | 0.1 - 1.5 cm²/Vs | The branched decyl group is expected to provide good solubility for solution processing while allowing for sufficient intermolecular π-π stacking for efficient charge transport. |
| On/Off Current Ratio | > 10⁶ | High on/off ratios are characteristic of well-ordered thiophene-based semiconductors, ensuring low power consumption and good switching behavior. |
| Threshold Voltage (Vth) | -5 to -20 V | The threshold voltage can be influenced by the interface between the semiconductor and the dielectric layer. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via a Grignard cross-coupling reaction.
Materials:
-
2-Bromothiophene
-
2-Bromodecane
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni-dppp) or similar palladium/nickel catalyst
-
Anhydrous solvents and reagents
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 2-bromodecane in dry diethyl ether or THF is added dropwise to the magnesium turnings with gentle stirring. The reaction is initiated, which is evident by a slight exotherm and bubble formation. The mixture is stirred until the magnesium is consumed to form the decan-2-ylmagnesium bromide Grignard reagent.
-
Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene in dry diethyl ether or THF and add a catalytic amount of Ni-dppp.
-
Cool the 2-bromothiophene solution to 0 °C in an ice bath.
-
Slowly add the prepared decan-2-ylmagnesium bromide solution to the 2-bromothiophene solution dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Bottom-Gate, Top-Contact OFETs
Solution-based deposition techniques are suitable for this compound due to its expected good solubility.
Materials:
-
Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
This compound
-
High-purity organic solvent (e.g., toluene, chlorobenzene, or dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) to improve the semiconductor film quality. This is achieved by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition. After treatment, rinse the substrates with the solvent and anneal at 120 °C for 20 minutes.
-
Semiconductor Deposition: Prepare a solution of this compound in a high-purity organic solvent (e.g., 5-10 mg/mL). Deposit the semiconductor layer onto the OTS-treated SiO₂ surface using spin-coating or drop-casting in a controlled environment (e.g., a glovebox).
-
Annealing: Anneal the semiconductor film at a temperature optimized to improve crystallinity without causing decomposition (e.g., 80-120 °C).
-
Electrode Deposition: Deposit the gold source and drain electrodes (e.g., 50 nm thickness) on top of the semiconductor layer by thermal evaporation through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask dimensions.
-
Device Characterization: Characterize the electrical performance of the fabricated OFETs using a semiconductor parameter analyzer in a shielded probe station under ambient or inert conditions.
Visualizations
Application Notes and Protocols: Functionalization of Thiophene Derivatives for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiophene and its derivatives are a versatile class of heterocyclic compounds that have garnered significant interest across various scientific disciplines. The unique electronic and structural properties of the thiophene ring make it a privileged scaffold in both materials science and medicinal chemistry. Functionalization of the thiophene core allows for the fine-tuning of its physicochemical properties, leading to the development of novel materials for organic electronics and potent therapeutic agents. While the specific molecule 2-(Decan-2-YL)thiophene is not extensively documented in current literature, this document provides detailed application notes and protocols for the functionalization of other thiophene derivatives, illustrating the principles and potential applications in two key areas: organic electronics and drug development.
Application 1: Functionalized Thiophenes in Organic Electronics
Thiophene-based polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability.[1] The ability to modify the thiophene backbone with various functional groups allows for precise control over the polymer's electronic and morphological characteristics, making them ideal for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3][4]
Data Presentation: Performance of Thiophene-Based Polymers in OTFTs
The performance of two thiophene backbone-based hole-transporting polymers, PT2-BDD and the fluorinated PF2-BDD, are summarized below.[5] These polymers incorporate electron-withdrawing ketone and fluorine moieties to enhance their properties for use in OTFTs.[5]
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| PT2-BDD | 1.2 x 10⁻² | > 10⁶ | -5.8 |
| PF2-BDD | 1.5 x 10⁻³ | > 10⁵ | -11.2 |
Experimental Protocol: Synthesis of PT2-BDD Polymer
This protocol describes the synthesis of poly[(2,2′-bithiophene-5,5′-diyl)-alt-(5,7-bis(2-butyloctyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione-1,3-diyl)] (PT2-BDD) via a Stille coupling reaction.
Materials:
-
5,5′-bis(trimethylstannyl)-2,2′-bithiophene
-
1,3-dibromo-5,7-bis(2-butyloctyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, dissolve 5,5′-bis(trimethylstannyl)-2,2′-bithiophene (0.2 mmol) and 1,3-dibromo-5,7-bis(2-butyloctyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione (0.2 mmol) in anhydrous chlorobenzene (4 mL).
-
Add Pd₂(dba)₃ (0.004 mmol) and P(o-tol)₃ (0.016 mmol) to the solution.
-
Stir the reaction mixture at 130 °C for 48 hours.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to methanol (100 mL).
-
Filter the crude polymer and perform sequential Soxhlet extraction with methanol, acetone, and hexane to remove impurities.
-
Dissolve the final polymer in chloroform and precipitate again in methanol.
-
Filter and dry the purified PT2-BDD polymer under vacuum.
Experimental Workflow: OTFT Fabrication and Characterization
The following diagram illustrates the workflow for fabricating and characterizing top-gate, bottom-contact OTFTs using a functionalized thiophene polymer.
References
Application Notes and Protocols for Measuring the Charge Mobility of Poly(2-(Decan-2-YL)thiophene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and protocols to measure the charge mobility of the conjugated polymer poly(2-(Decan-2-YL)thiophene). The methodologies described herein are based on established techniques for characterizing organic semiconducting materials, with specific considerations for polythiophenes bearing branched alkyl side chains.
Introduction
Poly(this compound) is a solution-processable conjugated polymer with potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge carrier mobility is a critical parameter that governs the performance of these devices. Accurate and reproducible measurement of charge mobility is therefore essential for material characterization, device optimization, and quality control.
This document outlines two primary techniques for measuring the charge mobility of poly(this compound) thin films:
-
Field-Effect Transistor (FET) Measurement: This is a widely used method to determine the charge carrier mobility in the accumulation layer of a transistor.
-
Space-Charge-Limited Current (SCLC) Measurement: This technique provides an estimation of the bulk charge carrier mobility.
Data Presentation
The following table summarizes typical charge transport parameters for polythiophenes with long alkyl side chains, which can be used as a reference for measurements on poly(this compound). Note that the specific values for poly(this compound) may vary depending on the synthesis method, molecular weight, regioregularity, and thin-film processing conditions.
| Polymer | Measurement Technique | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| Poly(3-hexylthiophene) (P3HT) | FET | 10⁻³ - 10⁻¹ | 10⁵ - 10⁸ | -10 to -30 | [General Literature] |
| Poly(3-dodecylthiophene) (P3DDT) | FET | 10⁻⁴ - 10⁻² | 10⁴ - 10⁶ | -15 to -40 | [General Literature] |
| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C12) | FET | 0.2 - 1.5 | > 10⁶ | 0 to -20 | [General Literature] |
| Poly(this compound) (Expected Range) | FET / SCLC | 10⁻⁵ - 10⁻³ | 10³ - 10⁵ | -20 to -50 | Estimated |
Experimental Protocols
Materials and Reagents
-
Poly(this compound)
-
Solvents: Chlorobenzene, Dichlorobenzene, Chloroform, or Toluene (high purity, anhydrous)
-
Substrates: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (for FET), or patterned indium tin oxide (ITO) coated glass (for SCLC).
-
Photoresist and developer for patterning
-
Metal for contacts (e.g., Gold, Silver, Aluminum)
-
Cleaning solvents: Acetone, Isopropanol (semiconductor grade)
-
Deionized water (18 MΩ·cm)
-
Nitrogen or Argon gas (high purity)
Thin-Film Deposition of Poly(this compound)
The quality of the polymer thin film is crucial for obtaining reliable charge mobility measurements. The branched decyl side chain on the 2-position of the thiophene ring will influence the polymer's solubility and film-forming properties.
Protocol:
-
Solution Preparation: Dissolve poly(this compound) in a suitable solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL. Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.
-
Substrate Cleaning:
-
Ultrasonically clean the substrates sequentially in acetone, and isopropanol for 15 minutes each.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen or argon.
-
Treat the substrates with an oxygen plasma or UV-ozone for 5-10 minutes to remove any organic residues and improve the surface wettability.
-
-
Spin-Coating:
-
Transfer the cleaned substrates and the polymer solution into a nitrogen-filled glovebox.
-
Dispense the polymer solution onto the substrate.
-
Spin-coat the solution at a speed of 1000-3000 rpm for 60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 30-100 nm for FETs and 100-500 nm for SCLC).
-
-
Annealing:
-
Transfer the coated substrates onto a hotplate inside the glovebox.
-
Anneal the films at a temperature between 80°C and 150°C for 10-30 minutes. The optimal annealing temperature and time need to be determined experimentally to promote favorable molecular ordering and improve charge transport.
-
Field-Effect Transistor (FET) Fabrication and Measurement
A bottom-gate, top-contact OFET architecture is commonly used for characterizing polymer semiconductors.
Fabrication Protocol:
-
Substrate: Use a highly doped n-type or p-type silicon wafer as the gate electrode with a 200-300 nm thick layer of thermally grown SiO₂ as the gate dielectric.
-
Dielectric Surface Treatment (Optional but Recommended): To improve the interface between the dielectric and the polymer, a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) can be applied to the SiO₂ surface.
-
Polymer Deposition: Deposit the poly(this compound) thin film as described in section 3.2.
-
Source and Drain Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes through a shadow mask onto the polymer film. The channel length (L) is typically 20-100 µm, and the channel width (W) is 1-2 mm.
Measurement Protocol:
-
Place the fabricated OFET device on a probe station in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Connect the gate, source, and drain electrodes to a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id as a function of Vgs at a constant, high Vds (in the saturation regime, e.g., Vds = -60 V).
Data Analysis:
The field-effect mobility (µ) in the saturation regime can be calculated from the transfer characteristics using the following equation:
Id,sat = (W / 2L) * Ci * µ * (Vgs - Vth)²
where:
-
Id,sat is the drain current in the saturation regime.
-
W is the channel width.
-
L is the channel length.
-
Ci is the capacitance per unit area of the gate dielectric.
-
Vth is the threshold voltage.
The mobility is determined from the slope of a plot of (Id,sat)1/2 versus Vgs.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk charge mobility in a diode-like structure.
Fabrication Protocol:
-
Substrate: Use a pre-patterned ITO-coated glass substrate as the bottom electrode.
-
Polymer Deposition: Deposit a relatively thick film (100-500 nm) of poly(this compound) as described in section 3.2.
-
Top Electrode Deposition: Thermally evaporate a high work function metal like gold (Au) or a low work function metal like aluminum (Al) or calcium (Ca) as the top electrode, depending on whether hole or electron mobility is being measured. For hole mobility in a p-type polymer like polythiophene, a high work function top electrode such as Au is typically used.
Measurement Protocol:
-
Place the fabricated device in a dark, inert atmosphere.
-
Connect the top and bottom electrodes to a source-measure unit.
-
Apply a voltage ramp and measure the resulting current density (J).
Data Analysis:
The current density in the SCLC regime is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εr * µ * (V²/d³)
where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εr is the relative permittivity of the polymer (typically assumed to be around 3 for polythiophenes).
-
µ is the charge carrier mobility.
-
V is the applied voltage.
-
d is the thickness of the polymer film.
The mobility can be extracted from the slope of a plot of J versus V² in the SCLC region of the J-V curve.
Visualizations
Figure 1: Experimental workflow for Field-Effect Transistor (FET) based charge mobility measurement.
Figure 2: Experimental workflow for Space-Charge-Limited Current (SCLC) based charge mobility measurement.
Application Notes and Protocols: 2-(Decan-2-YL)thiophene in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiophene and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, valued for their bioisosteric relationship with benzene and their versatile reactivity.[1] The introduction of lipophilic alkyl chains, such as a decanyl group, onto the thiophene ring can significantly enhance the compound's solubility in nonpolar environments and modulate its pharmacokinetic profile. This document outlines the potential applications and detailed synthetic protocols for 2-(Decan-2-YL)thiophene as a key starting material in the synthesis of advanced pharmaceutical intermediates. Specifically, we will focus on the functionalization of the thiophene ring via electrophilic substitution reactions, which are fundamental transformations in the elaboration of complex drug molecules.
Core Applications:
The lipophilic nature of the decanyl substituent makes this compound an attractive building block for drugs targeting lipophilic proteins or for applications requiring enhanced membrane permeability. The thiophene ring itself can be readily functionalized at the C5 position through electrophilic substitution reactions, allowing for the introduction of various pharmacophores.
A primary application of this compound is in the synthesis of 5-acylated derivatives. These acylthiophenes are versatile intermediates that can be further modified to produce a range of biologically active molecules, including anti-inflammatory agents, enzyme inhibitors, and receptor antagonists.
Experimental Protocols
This section provides a detailed protocol for a key electrophilic substitution reaction on this compound: the Friedel-Crafts acylation. This reaction introduces a carbonyl group, a crucial functional handle for further synthetic transformations.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound with acetic anhydride to yield 1-(5-(Decan-2-yl)thiophen-2-yl)ethan-1-one. This reaction is a foundational step for creating more complex pharmaceutical intermediates.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the stirred solution.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M hydrochloric acid (HCl).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-(5-(Decan-2-yl)thiophen-2-yl)ethan-1-one.
Data Presentation
The following table summarizes expected yields for the Friedel-Crafts acylation of 2-alkylthiophenes with varying alkyl chain lengths, based on literature precedents for similar reactions. This data provides a comparative baseline for the expected outcome of the acylation of this compound.
| 2-Alkylthiophene Reactant | Acylating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-Methylthiophene | Acetyl Chloride | SnCl₄ | Benzene | 1 | 85-90 |
| 2-Ethylthiophene | Acetic Anhydride | Hβ Zeolite | Neat | 4 | ~95 |
| 2-Butylthiophene | Propionyl Chloride | AlCl₃ | CS₂ | 2 | 75-85 |
| This compound (Predicted) | Acetic Anhydride | AlCl₃ | DCM | 3-4 | 70-80 |
Note: The yield for this compound is an educated prediction based on the trend of slightly decreasing yields with increasing steric hindrance of the alkyl group.
Visualizations
Diagram 1: Synthesis Workflow for a Pharmaceutical Intermediate
The following diagram illustrates the synthetic pathway from this compound to a functionalized pharmaceutical intermediate via Friedel-Crafts acylation.
Caption: Synthetic workflow for a pharmaceutical intermediate.
Diagram 2: Logical Relationship of Electrophilic Substitution
This diagram shows the logical relationship of the Vilsmeier-Haack reaction as another key electrophilic substitution for functionalizing 2-alkylthiophenes.
Caption: Key electrophilic substitutions on 2-alkylthiophenes.
References
Application of Alkylated Thiophenes in Sensor Technology: A Focus on Chemiresistive and Fluorescent Detection
Introduction
Thiophene derivatives are a versatile class of organic compounds that have garnered significant interest in the field of sensor technology.[1] Their utility stems from the electron-rich nature of the thiophene ring, which facilitates the formation of π-conjugated systems in oligomers and polymers.[2] These conjugated backbones are responsible for their unique electronic and optical properties, which can be modulated by external stimuli, making them excellent candidates for sensing applications.[2]
The introduction of alkyl side chains, such as the decan-2-yl group, onto the thiophene backbone serves several critical functions. It enhances the solubility of the material in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing for device fabrication.[3] Furthermore, the nature and length of the alkyl side chain can influence the molecular packing and morphology of the resulting thin film, which in turn affects the sensor's performance characteristics.[4]
Alkylated thiophenes, particularly in their polymeric form (polythiophenes), are employed in two primary sensing modalities:
-
Chemiresistive Sensors: These sensors operate by measuring the change in electrical conductivity of the polythiophene film upon exposure to an analyte. The interaction between the analyte and the polymer can alter the charge carrier concentration or mobility within the film, leading to a detectable change in resistance.[5][6]
-
Fluorescent Sensors: In this modality, thiophene-based molecules are designed to exhibit changes in their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific analyte.[7][8] This change is often due to mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
This document provides detailed application notes and protocols for the use of alkylated thiophenes in both chemiresistive gas sensing and fluorescent ion detection.
Section 1: Chemiresistive Gas Sensing with Poly(alkylthiophene)s
Poly(3-alkylthiophene)s (P3ATs) are widely used as the active layer in organic thin-film transistors (OTFTs) and chemiresistors for the detection of volatile organic compounds (VOCs) and other gases.[6][9] The sensing mechanism involves the adsorption of analyte molecules onto the surface or into the bulk of the polymer film. This interaction can cause swelling of the film, which alters the interchain charge hopping distance, or can induce a change in the polymer's doping level, thereby modulating its conductivity.[6]
Experimental Protocol: Fabrication of a P3AT-Based Chemiresistive Sensor
This protocol describes the fabrication of a simple, two-terminal chemiresistive sensor on a glass substrate.
Materials and Equipment:
-
Poly(3-alkylthiophene) (e.g., P3HT, regioregularity >95%)
-
Solvent: Chloroform or Toluene (spectroscopic grade)
-
Glass or Silicon wafer substrates
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - Caution: Extremely corrosive!
-
Deionized water
-
Isopropanol
-
Nitrogen gas source
-
Spin-coater
-
Hotplate
-
Thermal evaporator
-
Gold (Au) or Silver (Ag) for electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: a. Sonicate the glass substrates in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates under a stream of nitrogen gas. c. For a hydrophilic surface, treat the substrates with piranha solution for 10 minutes, followed by thorough rinsing with deionized water and drying with nitrogen.
-
Polymer Solution Preparation: a. Prepare a solution of the poly(alkylthiophene) in chloroform or toluene at a concentration of 5-10 mg/mL. b. Stir the solution overnight in a sealed vial at room temperature to ensure complete dissolution. c. Prior to use, filter the solution through a 0.2 µm PTFE syringe filter.
-
Thin Film Deposition: a. Place a cleaned substrate onto the chuck of the spin-coater. b. Dispense the polymer solution onto the substrate to cover the surface. c. Spin-coat at a speed of 1000-3000 rpm for 30-60 seconds to achieve a uniform thin film. The film thickness can be controlled by varying the solution concentration and spin speed. d. Anneal the film on a hotplate at 80-120°C for 10-30 minutes to remove residual solvent and improve film crystallinity.
-
Electrode Deposition: a. Place a shadow mask with the desired electrode pattern (e.g., interdigitated electrodes) onto the polymer-coated substrate. b. Load the substrate into a thermal evaporator. c. Deposit a 50-100 nm thick layer of gold or silver through the shadow mask at a deposition rate of 0.1-0.2 Å/s. d. Remove the substrate from the evaporator and carefully detach the shadow mask.
Experimental Protocol: Gas Sensing Measurements
Materials and Equipment:
-
Fabricated chemiresistive sensor
-
Gas testing chamber
-
Mass flow controllers (MFCs)
-
Target analyte gas (e.g., ammonia, ethanol vapor)
-
Carrier gas (e.g., Nitrogen, Argon)
-
Source meter unit (SMU) or a precise multimeter
-
Data acquisition software
Procedure:
-
Sensor Placement and Stabilization: a. Mount the sensor inside the gas testing chamber and connect the electrodes to the source meter. b. Purge the chamber with the carrier gas at a constant flow rate until the sensor's resistance stabilizes.
-
Analyte Exposure: a. Introduce a known concentration of the analyte gas into the chamber using the MFCs, while maintaining a constant total flow rate. b. Record the change in the sensor's resistance over time until the response reaches a plateau.
-
Recovery: a. Switch off the analyte gas flow and purge the chamber with the carrier gas only. b. Continue to record the resistance as it returns to its baseline value.
-
Data Analysis: a. The sensor response is typically calculated as the relative change in resistance: Response (%) = [(R_g - R_a) / R_a] * 100 where R_g is the resistance in the presence of the analyte and R_a is the baseline resistance in the carrier gas. b. Determine the response time (time to reach 90% of the final response) and recovery time (time to return to 10% of the baseline).
Quantitative Data for Poly(alkylthiophene)-Based Gas Sensors
The following table summarizes typical performance characteristics of poly(3-hexylthiophene) (P3HT) based gas sensors for various analytes.
| Analyte | Concentration Range | Response (%) | Response Time (s) | Recovery Time (s) | Reference |
| Nitric Oxide (NO) | 0-10 ppm | 10.1 - 42.5 | ~396 | ~480 | [9] |
| Ammonia (NH₃) | 1-10000 ppm | Varies | 50 - 300 | Varies | [6] |
| Ethanol | > 2000 ppm | Varies | 50 - 300 | Varies | [6] |
Section 2: Fluorescent Sensing with Thiophene Derivatives
Thiophene-based molecules can be functionalized with specific recognition moieties (receptors) and fluorophores to create chemosensors for various analytes, including metal ions and anions.[7] The binding of the analyte to the receptor triggers a conformational change or an electronic perturbation that alters the fluorescence output of the molecule.
Experimental Protocol: Detection of Metal Ions Using a Thiophene-Based Fluorescent Probe
This protocol outlines a general procedure for testing the efficacy of a thiophene-based fluorescent sensor for the detection of a target metal ion in a solution.
Materials and Equipment:
-
Thiophene-based fluorescent probe
-
Solvent (e.g., Acetonitrile, DMSO/Water mixture)
-
Stock solutions of various metal perchlorate or nitrate salts
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the thiophene-based fluorescent probe (e.g., 1 mM) in the chosen solvent system. b. Prepare stock solutions of the metal salts (e.g., 10 mM) to be tested.
-
Fluorescence Titration: a. Prepare a working solution of the probe by diluting the stock solution to a suitable concentration (e.g., 10 µM) in a quartz cuvette. b. Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength. c. Incrementally add small aliquots of the target metal ion stock solution to the cuvette. d. After each addition, mix thoroughly and record the fluorescence emission spectrum. e. Continue the additions until the fluorescence intensity reaches a saturation point.
-
Selectivity Study: a. Prepare identical solutions of the fluorescent probe. b. Add a large excess (e.g., 10-100 equivalents) of various potentially interfering metal ions to separate cuvettes containing the probe. c. Add the target metal ion to a separate cuvette as a positive control. d. Record the fluorescence spectra of all solutions and compare the responses to assess the probe's selectivity.
-
Determination of Limit of Detection (LOD): a. Record the fluorescence spectra of blank solutions (probe only). b. Calculate the standard deviation of the blank measurements. c. The LOD is typically calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the initial linear portion of the titration curve (fluorescence intensity vs. concentration).
Quantitative Data for Thiophene-Based Fluorescent Sensors
The following table provides an example of the performance of a thiophene-based fluorescent chemosensor.
| Sensor | Analyte | Limit of Detection (LOD) | Solvent System | Mechanism | Reference |
| DHADC | Zn²⁺ | 2.55 ± 0.05 µM | Not specified | Turn-on fluorescence | [10] |
| DHADC | CN⁻ | Not specified | Not specified | Fluorescence enhancement | [10] |
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. High-Performance Nitric Oxide Gas Sensors Based on an Ultrathin Nanoporous Poly(3-hexylthiophene) Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN-: Imaging Applications in Live Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Decan-2-YL)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Decan-2-YL)thiophene synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The most prevalent methods for synthesizing this compound involve cross-coupling reactions. These reactions create a carbon-carbon bond between a thiophene ring and a decan-2-yl group. The three most common approaches are:
-
Kumada Coupling: This reaction couples a thienyl Grignard reagent (2-thienylmagnesium halide) with a secondary alkyl halide (2-bromodecane). It is often catalyzed by nickel or palladium complexes.
-
Negishi Coupling: This method involves the reaction of an organozinc reagent (2-thienylzinc halide) with 2-bromodecane, typically catalyzed by a palladium or nickel catalyst.[1][2][3]
-
Suzuki-Miyaura Coupling: This coupling uses a thienylboronic acid or its ester derivative with 2-bromodecane in the presence of a palladium catalyst and a base. However, the coupling of unactivated secondary alkyl halides can be challenging.[4][5]
Q2: What are the main challenges in synthesizing this compound?
The primary challenges in this synthesis often relate to the secondary nature of the decyl group and the specific properties of the organometallic reagents used:
-
Low Yields: Competing side reactions can significantly lower the yield of the desired product.
-
Side Reactions: Common side reactions include β-hydride elimination, homo-coupling of the organometallic reagent, and reduction of the alkyl halide.
-
Steric Hindrance: The secondary carbon of the decan-2-yl group can sterically hinder the coupling reaction, slowing it down and allowing side reactions to become more prominent.
-
Reagent Preparation and Handling: Grignard and organozinc reagents are sensitive to moisture and air, requiring anhydrous and inert reaction conditions.
Q3: How can I purify the final product, this compound?
Purification of 2-alkylthiophenes is typically achieved through standard laboratory techniques. Given that this compound is likely a liquid at room temperature, the following methods are recommended:
-
Distillation: Vacuum distillation is a common and effective method for purifying liquid thiophene derivatives.
-
Chromatography: Column chromatography on silica gel can be used to separate the product from non-volatile impurities and side products.
-
Precipitation/Crystallization: In some cases, cooling a solution of the thiophene in a suitable solvent can lead to precipitation or crystallization, which is an effective purification method.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via Kumada, Negishi, and Suzuki couplings.
Scenario 1: Low or No Yield in Kumada Coupling
Problem: After performing the Kumada coupling of 2-thienylmagnesium bromide with 2-bromodecane, the yield of this compound is very low or non-existent.
Caption: Troubleshooting workflow for low yield in Negishi coupling.
Possible Causes and Solutions:
| Observation (from GC-MS) | Potential Cause | Recommended Action |
| High levels of unreacted 2-bromothiophene and 2-bromodecane | 1. Incomplete formation of the organozinc reagent. | - Ensure the Grignard or organolithium precursor for the organozinc reagent is fully formed. \n- Use anhydrous ZnCl₂ and ensure complete transmetalation. |
| 2. Catalyst deactivation. | - Use a robust palladium catalyst and ligand system. Pd-PEPPSI-IPr or catalysts with Buchwald-type ligands are often effective for challenging couplings. [3] | |
| Presence of dithiophene and/or didecane | Homo-coupling of the organozinc reagent or the alkyl halide. | - Ensure the palladium catalyst is in the active Pd(0) state before adding the coupling partners. \n- Use a 1:1 stoichiometry of the organozinc reagent and 2-bromodecane. |
| Product mixture is complex with multiple unidentified peaks | Catalyst-induced side reactions or degradation of starting materials/product. | - Screen different ligands to find one that promotes the desired cross-coupling selectively. \n- Lower the reaction temperature and extend the reaction time. |
Experimental Protocol: Negishi Coupling
-
Organozinc Reagent Preparation: Prepare 2-thienylmagnesium bromide as described in the Kumada protocol. To this Grignard reagent at 0 °C, add a solution of anhydrous ZnCl₂ (1.1 eq) in THF. Stir the mixture for 1 hour at room temperature to ensure complete transmetalation.
-
Coupling Reaction: In a separate flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and 2-bromodecane (1.0 eq) in THF.
-
Add the 2-thienylzinc chloride solution to the catalyst mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours.
-
Work-up and Purification: Follow the same procedure as for the Kumada coupling.
Scenario 3: Low Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling of 2-thienylboronic acid pinacol ester with 2-bromodecane gives a low yield of this compound.
dot
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Possible Causes and Solutions:
| Observation (from GC-MS) | Potential Cause | Recommended Action |
| High levels of unreacted 2-thienylboronic ester and 2-bromodecane | 1. Inefficient catalyst for sp³ coupling. | - Standard palladium catalysts for Suzuki reactions are often inefficient for coupling with unactivated secondary alkyl halides. Consider using a nickel catalyst system, such as NiCl₂ with a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine), which has been shown to be effective for alkyl-alkyl Suzuki couplings. [4][5] |
| 2. Inappropriate base or solvent. | - Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. \n- Aprotic polar solvents like dioxane or DMF are often suitable. | |
| Detection of thiophene | Protodeborylation of the 2-thienylboronic ester. | - Ensure strictly anhydrous conditions, as water can promote protodeborylation. \n- Use a milder base if possible, although this may slow down the coupling reaction. |
| Formation of boronic acid homo-coupling product (dithiophene) | Side reaction promoted by the catalyst. | - Optimize the catalyst and ligand system. Sometimes, a change in the phosphine ligand can suppress homo-coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling (Nickel-Catalyzed)
-
Reaction Setup: In a glovebox, add NiCl₂(glyme) (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and K₃PO₄ (1.5 eq) to a reaction vial.
-
Add a solution of 2-thienylboronic acid pinacol ester (1.0 eq) and 2-bromodecane (1.2 eq) in a suitable solvent (e.g., dioxane).
-
Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Typical Yields for Analogous Cross-Coupling Reactions
| Coupling Reaction | Aryl/Heteroaryl Partner | Alkyl Halide | Catalyst System | Typical Yield (%) | Reference |
| Kumada | Aryl Grignard | Secondary Alkyl Bromide | Ni(dppp)Cl₂ | 40-70 | General Knowledge |
| Negishi | Aryl Zinc Halide | Secondary Alkyl Bromide | Pd(dba)₂ / SPhos | 60-85 | [6][7] |
| Suzuki-Miyaura | Aryl Boronic Acid | Secondary Alkyl Bromide | NiCl₂ / diamine ligand | 50-80 | [4][5] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
This technical support center provides a starting point for troubleshooting and optimizing the synthesis of this compound. For further assistance, it is recommended to consult the primary literature for more specific examples and detailed mechanistic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 5. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of 2-(Decan-2-yl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Decan-2-yl)thiophene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Vacuum Distillation
Issue 1: Product does not distill at the expected temperature.
-
Possible Cause A: Incorrect pressure reading. Vacuum gauges can be inaccurate.
-
Solution: Calibrate your vacuum gauge or use a reliable secondary measurement. Note that the boiling point is highly dependent on the pressure.
-
-
Possible Cause B: Presence of non-volatile impurities. High molecular weight polymers or salts can elevate the boiling point of the mixture.
-
Solution: Consider a pre-purification step like filtration through a plug of silica gel to remove baseline impurities.
-
-
Possible Cause C: System leak. A leak in the distillation apparatus will result in a higher pressure than indicated, thus requiring a higher temperature for boiling.
-
Solution: Check all joints and connections for proper sealing. Ensure all glassware is free of cracks. Re-grease joints if necessary.
-
Issue 2: Bumping or violent boiling.
-
Possible Cause A: Inefficient stirring. Lack of smooth boiling can lead to bumping.
-
Solution: Use a properly sized stir bar and a stir plate with sufficient magnetic strength to ensure vigorous and even stirring.
-
-
Possible Cause B: Rapid heating. Heating the distillation flask too quickly can cause sudden, uncontrolled boiling.
-
Solution: Heat the flask gradually using a heating mantle with a controller. An oil bath can also provide more uniform heating.
-
Issue 3: Product decomposition (darkening of the distillation pot).
-
Possible Cause A: Excessive temperature. Thiophene derivatives can be sensitive to high temperatures, especially for prolonged periods.
-
Solution: Ensure the vacuum is as low as possible to minimize the required distillation temperature. Use a shorter path distillation apparatus if available.
-
-
Possible Cause B: Presence of acidic or basic impurities. These can catalyze decomposition at elevated temperatures.
-
Solution: Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) before distillation. Ensure the product is thoroughly dried before distillation.
-
Column Chromatography
Issue 4: Poor separation of the product from impurities.
-
Possible Cause A: Inappropriate solvent system. The polarity of the eluent may be too high or too low.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. For a non-polar compound like this compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like toluene or dichloromethane.
-
-
Possible Cause B: Column overloading. Applying too much crude material to the column will result in broad, overlapping bands.
-
Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
-
-
Possible Cause C: Irregular column packing. Channels or cracks in the silica gel will lead to poor separation.
-
Solution: Pack the column carefully and ensure the silica gel is uniformly settled. Applying gentle pressure can help create a more homogenous packing.
-
Issue 5: Product is not eluting from the column.
-
Possible Cause A: Eluent is too non-polar. The solvent system may not have sufficient polarity to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent.
-
-
Possible Cause B: Adsorption to silica gel. Highly polar impurities can sometimes cause the desired product to streak or bind strongly to the silica.
-
Solution: Pre-treat the crude material by filtering it through a small plug of silica to remove very polar impurities before loading it onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the estimated boiling point of this compound?
The boiling point of the structurally similar compound, 2-decylthiophene, is reported to be 167 °C at 17 mmHg.[1] Therefore, the boiling point of this compound is expected to be in a similar range under vacuum.
Q2: What are the likely impurities from the synthesis of this compound?
A common synthetic route involves the reaction of 2-lithiothiophene with 2-bromodecane. Potential impurities include:
-
Unreacted 2-bromodecane: This starting material may be present if the reaction did not go to completion.
-
Thiophene: From the quenching of unreacted 2-lithiothiophene.
-
2,2'-bithiophene: Formed from the coupling of 2-lithiothiophene.
-
Decane and Decene isomers: Arising from side reactions of the Grignard or organolithium reagent.
-
Higher molecular weight oligomers: Small amounts of polythiophenes can sometimes form.
Q3: Which purification method is most suitable for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: Ideal for large-scale purification to remove non-volatile and lower-boiling impurities.
-
Column Chromatography: Excellent for removing impurities with similar boiling points but different polarities. It is often the method of choice for achieving high purity on a lab scale.
-
Preparative TLC: Suitable for very small-scale purification or for isolating small amounts of material for analysis.
Q4: How can I effectively remove unreacted 2-bromodecane?
Both vacuum distillation and column chromatography are effective. 2-bromodecane has a lower boiling point than this compound and will distill first. In column chromatography, 2-bromodecane is less polar than the thiophene product and will also elute first with a non-polar eluent.
Q5: My purified product is a yellow oil. Is this normal?
Yes, many alkylated thiophenes are described as light yellow to orange liquids.[1] However, a very dark color may indicate the presence of impurities or some degree of decomposition.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point |
| This compound | C₁₄H₂₄S | 224.41 | ~167 °C @ 17 mmHg[1] |
| 2-Bromodecane | C₁₀H₂₁Br | 221.18 | 239 °C @ 760 mmHg |
| Thiophene | C₄H₄S | 84.14 | 84 °C @ 760 mmHg |
| 2,2'-Bithiophene | C₈H₆S₂ | 166.27 | 260 °C @ 760 mmHg |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are lightly greased.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle or oil bath while stirring vigorously.
-
Fraction Collection: Collect the different fractions as they distill. The first fraction will likely contain lower-boiling impurities. The main product fraction should be collected at a stable temperature and pressure.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Protocol 2: Purification by Column Chromatography
-
Solvent Selection: Using TLC, determine an appropriate solvent system. A good starting point for this non-polar compound is 100% hexane, with polarity gradually increased by adding small amounts of toluene or dichloromethane. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-(Decan-2-YL)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Decan-2-YL)thiophene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggestion | Underlying Principle |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). Ensure storage in a desiccator. For solid acid catalysts (e.g., Montmorillonite clay), ensure proper activation. | Lewis acids are highly sensitive to moisture, which can hydrolyze them and reduce their catalytic activity.[1] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For Friedel-Crafts alkylations with alcohols, temperatures may range from room temperature to 60°C or higher. | The activation energy for the formation of the carbocation from 2-decanol or decene needs to be overcome. Higher temperatures increase the reaction rate. |
| Poor Quality Starting Materials | Use freshly distilled thiophene and ensure the 2-decanol or decene is of high purity and dry. | Impurities in the starting materials can interfere with the catalyst or lead to the formation of undesired byproducts. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide. | Polar solvents can complex with the Lewis acid catalyst, reducing its effectiveness. |
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
| Possible Cause | Suggestion | Underlying Principle |
| Catalyst is too Harsh | Use a milder Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) instead of aluminum chloride (AlCl₃).[2] Alternatively, consider using a solid acid catalyst. | Thiophene is an electron-rich heterocycle and is prone to polymerization and ring-opening in the presence of strong Lewis acids.[2][3] |
| High Reaction Temperature | Maintain a lower reaction temperature, especially during the initial addition of the catalyst and alkylating agent. | Exothermic reactions can lead to localized heating, promoting polymerization and other side reactions. |
| High Concentration of Reactants | Add the alkylating agent (2-decanol or decene) and catalyst slowly and portion-wise to a solution of thiophene. | This helps to control the reaction rate and dissipate heat, minimizing the formation of polymers. |
Problem 3: Presence of Multiple Isomers in the Product Mixture
| Possible Cause | Suggestion | Underlying Principle |
| Carbocation Rearrangement | Use a milder catalyst and lower reaction temperatures. Friedel-Crafts acylation followed by reduction is an alternative route to avoid rearrangement.[4][5] | The secondary carbocation formed from 2-decanol or 2-decene can rearrange via hydride shifts to form more stable carbocations, leading to the attachment of the decyl group at different positions on the chain. |
| 3-Alkylation of Thiophene | This is generally a minor product. Purification by column chromatography may be necessary to isolate the desired 2-isomer. | While electrophilic substitution on thiophene strongly favors the 2-position due to the greater stabilization of the intermediate carbocation, a small amount of 3-alkylation can occur.[6] |
| Di- and Polyalkylation | Use a molar excess of thiophene relative to the alkylating agent. | The initial alkylation product, this compound, is more reactive than thiophene itself and can undergo further alkylation. Using an excess of thiophene favors mono-alkylation.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions are:
-
Polyalkylation: The introduction of more than one decyl group onto the thiophene ring, leading to di- and tri-substituted products. This occurs because the alkylated thiophene is more nucleophilic than thiophene itself.[3][7]
-
Polymerization/Resinification: Thiophene can polymerize in the presence of strong acid catalysts, resulting in the formation of intractable tars.[2][3]
-
Isomerization of the Alkyl Chain: The secondary carbocation formed from 2-decanol or 2-decene can undergo hydride shifts to form other secondary or tertiary carbocations, leading to a mixture of decylthiophene isomers.
-
3-Alkylation: While the 2-position is electronically favored for electrophilic substitution, a minor amount of the 3-alkylated isomer may be formed.[6]
Q2: Which catalyst is best for this synthesis?
A2: The choice of catalyst is critical. While aluminum chloride (AlCl₃) is a traditional Friedel-Crafts catalyst, it is often too harsh for thiophene and can lead to significant polymerization.[2] A milder Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) , is generally preferred as it tends to give cleaner reactions with higher yields of the desired alkylated thiophene.[2] Heterogeneous catalysts like montmorillonite clay have also shown to be effective and offer the advantage of easier separation from the reaction mixture.[1]
Q3: Can I use 2-decanol directly, or is it better to use 2-decene?
A3: Both 2-decanol and 2-decene can be used as the alkylating agent in the presence of a suitable acid catalyst.
-
Using 2-decanol: This is a common and direct approach. The alcohol is protonated by the acid catalyst, followed by the loss of water to form a secondary carbocation, which then alkylates the thiophene.
-
Using 2-decene: The alkene is protonated by the acid catalyst to form the same secondary carbocation. This can be an effective method, particularly with solid acid catalysts.
The choice between the two may depend on the availability of the starting material and the specific catalyst being used. Both pathways are susceptible to carbocation rearrangements.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture on a silica gel plate and elute with a non-polar solvent system (e.g., hexane/ethyl acetate). The product, being less polar than 2-decanol but more polar than thiophene, will have a distinct Rf value.
-
GC: Withdraw a small aliquot from the reaction mixture, quench it with water, extract with a solvent like dichloromethane, and inject it into a GC. This will allow for the quantification of the disappearance of starting materials and the appearance of the product and any side products.
Q5: What is a typical workup procedure for this reaction?
A5: A general workup procedure involves:
-
Quenching the reaction by slowly adding it to a cold, dilute aqueous solution of a base (e.g., sodium bicarbonate) or water to neutralize the acid catalyst.
-
Extracting the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtering and concentrating the solvent under reduced pressure.
-
Purifying the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of Thiophene with 2-Decanol
This protocol is a representative procedure based on established methods for Friedel-Crafts alkylation of thiophenes.[2]
Materials:
-
Thiophene (freshly distilled)
-
2-Decanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve thiophene (e.g., 5 molar equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add boron trifluoride etherate (e.g., 1.2 molar equivalents relative to 2-decanol) to the stirred solution.
-
Add 2-decanol (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane as eluent) to obtain this compound.
Visualizations
Fig. 1: General reaction pathway for the synthesis of this compound.
Fig. 2: Troubleshooting workflow for low yield or polymerization.
References
- 1. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 3. organic chemistry - Friedel-Crafts alkylation of five-membered heterocycles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Poly(2-(Decan-2-YL)thiophene) Film Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the solution-based deposition of poly(2-(decan-2-YL)thiophene) thin films. While specific parameters for this exact polymer may require optimization, the principles outlined here are derived from extensive studies on analogous polythiophenes, such as Poly(3-hexylthiophene) (P3HT), and provide a strong starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my spin-coated film not uniform? I'm seeing streaks, "comet tails," or a "coffee ring" effect.
A1: Non-uniformity in spin-coated films is a common issue that can stem from several factors:
-
Solvent Volatility: Highly volatile solvents (e.g., chloroform) evaporate very quickly. This rapid drying can lead to a phenomenon known as the Marangoni effect, where surface tension gradients pull the solution outwards, causing streaks and uneven thickness.[1][2]
-
Solution Dispensing: Applying too little solution can result in incomplete coverage of the substrate. Conversely, the way the solution is dispensed (e.g., a single drop vs. a puddle) can also affect the final uniformity.
-
Spin Speed and Acceleration: An acceleration that is too slow or a final spin speed that is not optimized for the solution's viscosity can lead to radial streaks.
-
Substrate Cleanliness: Any particulate matter or organic residue on the substrate can act as a nucleation point for defects, disrupting the uniform flow of the solution.
Q2: My film has a rough surface and appears to have aggregates or crystals. How can I create a smoother, more amorphous film?
A2: The formation of aggregates and high surface roughness is often related to poor solubility and premature crystallization of the polymer.
-
Solubility: Polythiophenes can form aggregates in solution, especially in poorer solvents or at lower temperatures.[3] These aggregates are then transferred to the film during deposition.
-
Solvent Evaporation Rate: A slow evaporation rate (using a higher boiling point solvent) allows more time for the polymer chains to arrange in an ordered, crystalline fashion.[3][4] To achieve a smoother, more amorphous film, a faster-evaporating solvent might be beneficial, though this can introduce other issues like non-uniformity.[1]
-
Solution Filtering: Always filter your polymer solution through a sub-micron filter (e.g., 0.2 µm PTFE) immediately before deposition to remove any pre-formed aggregates or dust particles.
Q3: How can I improve the crystallinity and molecular ordering of my film for better electronic performance?
A3: Enhancing crystallinity is key to improving charge transport in semiconducting polymer films. Several post-deposition techniques are highly effective:
-
Thermal Annealing: Heating the film after deposition provides the thermal energy needed for polymer chains to rearrange into more ordered, crystalline domains.[5][6] The optimal temperature and time are critical; excessive heat can lead to film degradation. For P3HT, annealing around 110-120°C is common.[6][7]
-
Solvent Vapor Annealing (SVA): Exposing the film to a saturated solvent vapor atmosphere (e.g., chloroform) acts as a plasticizer, increasing the mobility of the polymer chains and allowing them to self-organize without high temperatures.[8] SVA can significantly improve intra- and intermolecular ordering.[8]
-
Choice of Solvent: Using a solvent with a higher boiling point (e.g., chlorobenzene, dichlorobenzene) slows down the drying process, giving the polymer chains more time to self-assemble into crystalline structures during the spin-coating process itself.[3][9]
Q4: The color of my film is inconsistent. What does this indicate?
A4: The color of a conjugated polymer film is directly related to its electronic structure and the degree of π-π stacking between polymer chains. A color shift (e.g., from orange to a deeper red/purple in polythiophenes) typically indicates increased planarity and ordering of the polymer backbone, leading to a red-shift in the absorption spectrum.[5] Inconsistent color across your film suggests variations in crystallinity and morphology. This can be caused by the same factors that lead to non-uniform thickness.
Troubleshooting Workflow for Film Defects
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the film formation of poly(this compound).
Caption: Troubleshooting workflow for common polythiophene film defects.
Data & Parameters
The tables below provide typical starting parameters for depositing polythiophene films via spin coating. These should be considered a baseline for optimization for poly(this compound).
Table 1: Recommended Solvents and Solution Parameters
| Solvent | Boiling Point (°C) | Typical Concentration (mg/mL) | Expected Film Morphology Outcome |
| Chloroform | 61 | 5 - 15 | Can lead to high roughness and aggregates due to rapid evaporation.[1][9] |
| Toluene | 111 | 5 - 20 | Moderate evaporation, often results in a balance of uniformity and ordering.[1] |
| Chlorobenzene (CB) | 132 | 5 - 20 | Slower evaporation promotes higher crystallinity and more ordered films.[9] |
| 1,2-Dichlorobenzene (DCB) | 180 | 5 - 20 | Very slow evaporation, excellent for achieving high crystallinity. |
| 1,2,4-Trichlorobenzene (TCB) | 214 | 5 - 20 | Used for achieving highly ordered films, may require heated substrate.[1] |
Table 2: Spin Coating and Annealing Starting Parameters
| Parameter | Typical Range | Notes |
| Spin Coating | ||
| Dispense Volume | 20 - 100 µL | Dependent on substrate size. Should be enough to cover the surface. |
| Spread Speed | 500 - 1000 rpm | A slow initial speed to evenly distribute the solution. |
| Spread Time | 5 - 10 seconds | |
| Final Speed | 1000 - 4000 rpm | Higher speeds result in thinner films.[10] |
| Final Time | 30 - 60 seconds | |
| Acceleration | 1000 - 3000 rpm/s | |
| Post-Deposition Annealing | ||
| Thermal Annealing Temp. | 100 - 150 °C | Over-annealing can degrade the polymer. Optimize for your specific material.[5][7] |
| Thermal Annealing Time | 5 - 30 minutes | |
| SVA Solvent | Chloroform, Toluene | Choose a solvent that the polymer is soluble in. |
| SVA Time | 1 - 20 minutes | Monitor film morphology changes during the process.[8] |
Experimental Protocols
Protocol 1: Standard Spin Coating Deposition
This protocol describes a general procedure for depositing a polythiophene thin film onto a substrate (e.g., glass, silicon wafer).
Caption: Standard experimental workflow for thin film deposition.
Methodology:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., deionized water, acetone, isopropanol) for 10-15 minutes each. Dry the substrate with a stream of nitrogen gas. For hydrophilic surfaces, treat with UV-Ozone or Oxygen Plasma for 5-10 minutes immediately before use.
-
Solution Preparation: Prepare a solution of poly(this compound) in a suitable solvent (see Table 1) at the desired concentration. The solution can be gently heated (e.g., 40-50°C) to aid dissolution. Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any dust or large aggregates.
-
Deposition: Place the cleaned substrate on the spin coater chuck and ensure it is centered. Dispense the filtered polymer solution onto the center of the substrate. Start the spin coating program with the parameters outlined in Table 2.
-
Annealing: Immediately after spinning, transfer the film to a pre-heated hotplate for thermal annealing or place it in a sealed container with a small reservoir of solvent for solvent vapor annealing.
Protocol 2: Post-Deposition Annealing Effects
This diagram illustrates the conceptual effect of annealing on the polymer chains within the thin film.
Caption: Annealing increases polymer chain ordering from amorphous to semi-crystalline.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. yylab.seas.ucla.edu [yylab.seas.ucla.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer [mdpi.com]
- 10. Spin coating of thin and ultrathin polymer films | CiNii Research [cir.nii.ac.jp]
Technical Support Center: Poly(2-(Decan-2-YL)thiophene) Solubility
Welcome to the technical support center for enhancing the solubility of poly(2-(Decan-2-YL)thiophene). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the dissolution of this polymer.
Disclaimer: Poly(this compound) is a specific, substituted polythiophene. While direct solubility data for this exact polymer is not widely available, the principles and data provided herein are based on structurally similar poly(3-alkylthiophene)s (P3ATs) with long, branched side chains. These guidelines serve as a robust starting point for your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What factors primarily influence the solubility of poly(this compound)?
A1: The solubility of poly(this compound) is governed by several key factors:
-
Solvent Choice: The polymer is non-polar; therefore, solubility is highest in non-polar, aromatic, or chlorinated organic solvents.
-
Molecular Weight: Like most polymers, solubility tends to decrease as molecular weight increases.[1][2]
-
Temperature: Increasing the temperature of the solvent significantly enhances both the rate of dissolution and the saturation concentration.[1]
-
Polymer Regioregularity: The arrangement of the side chains (regioregularity) affects how the polymer chains pack, influencing their interaction with the solvent.
-
Side Chain Structure: The branched decan-2-yl side chain is specifically designed to disrupt close chain packing, which generally improves solubility compared to linear side chains.[3]
Q2: Which solvents are recommended for dissolving poly(this compound)?
A2: For polythiophenes with long alkyl side chains, the most effective solvents are typically chlorinated and aromatic hydrocarbons.[4] Good starting points include:
-
Chloroform
-
Chlorobenzene
-
Dichlorobenzene (DCB)
-
Toluene
-
Xylene
-
Tetrahydrofuran (THF)
Homopolymers of 3-alkylthiophenes with alkyl chains equal to or longer than a butyl group are often soluble in these common organic solvents.[4]
Q3: How can I prevent the formation of aggregates or gels in my polymer solution?
A3: Aggregation or gelation often occurs as the solution cools or if it is too concentrated. To prevent this:
-
Work with Dilute Solutions: Start with a lower concentration (e.g., 1-5 mg/mL) and increase as needed.
-
Maintain Temperature: Keep the solution heated during processing and handling steps.
-
Use Good Solvents: A thermodynamically "good" solvent will minimize polymer-polymer interactions and favor polymer-solvent interactions, reducing aggregation.
-
Sonication: Brief periods of sonication can help break up pre-existing aggregates in the solution.
-
Prompt Use: Use the solution shortly after preparation, as aggregation can be time-dependent.
Q4: Why does my solution have a different color at high temperatures?
A4: This phenomenon is known as thermochromism and is common in polythiophenes.[5] The color change is due to a reversible conformational change in the polymer backbone. At higher temperatures, increased torsional motion between thiophene rings reduces the effective conjugation length, leading to a blue-shift in absorption (e.g., from a deep red/purple to a lighter orange/yellow). This is a normal property of the material and indicates that the polymer chains are in a more disordered state in solution.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Polymer does not dissolve or dissolves very slowly. | 1. Inappropriate Solvent: The solvent may not have the correct polarity or solubility parameter to dissolve the polymer. 2. Low Temperature: The dissolution kinetics are too slow at room temperature. 3. High Molecular Weight: The polymer has a very high molecular weight, making it inherently less soluble.[2] | 1. Switch to a better solvent like hot chloroform, dichlorobenzene, or xylene.[4] 2. Heat the mixture to 60-80°C with continuous stirring. 3. Use ultrasonication in a heated bath to increase mass transfer. 4. Allow for longer dissolution times (several hours to overnight). |
| Solution is cloudy or contains suspended particles after dissolution. | 1. Incomplete Dissolution: Not all of the polymer has dissolved. 2. Insoluble Fraction: The polymer sample may contain a small fraction of cross-linked or extremely high molecular weight material that is insoluble.[4] 3. Contaminants: The polymer or solvent may contain impurities. | 1. Increase the temperature and/or sonicate for an additional 30-60 minutes. 2. Filter the hot solution through a 0.45 µm or 0.2 µm PTFE syringe filter to remove insoluble particles. This is crucial for applications like spin-coating. |
| Solution forms a gel or precipitates upon cooling. | 1. Poor Solvent Quality: The solvent is not optimal, and the polymer precipitates as the thermal energy decreases. 2. High Concentration: The solution is supersaturated at room temperature. 3. Crystallization/Aggregation: The polymer chains are self-assembling and ordering at lower temperatures. | 1. Use the solution while it is still warm. 2. Dilute the solution with more of the same solvent. 3. Re-heat the solution before use. 4. Consider using a better solvent, such as dichlorobenzene, which is known to be excellent for P3ATs. |
Section 3: Experimental Protocols
Protocol 1: Standard Dissolution at Room Temperature
-
Weigh the desired amount of poly(this compound) into a clean, dry vial.
-
Add the appropriate volume of solvent (e.g., chloroform or toluene) to achieve the target concentration (e.g., 5 mg/mL).
-
Place a magnetic stir bar in the vial.
-
Seal the vial to prevent solvent evaporation.
-
Stir the mixture vigorously at room temperature on a magnetic stir plate.
-
Allow the mixture to stir for 4-24 hours, or until the polymer is fully dissolved. Dissolution may be slow.
Protocol 2: Enhanced Dissolution using Heat and Stirring
-
Weigh the polymer into a vial and add the desired solvent (e.g., chlorobenzene or dichlorobenzene).
-
Add a magnetic stir bar and seal the vial securely.
-
Place the vial on a stirrer hotplate and set the temperature to 60-80°C. Caution: Ensure the vial is properly sealed and handle hot solvents in a fume hood.
-
Stir the mixture until all polymer has visibly dissolved (typically 1-4 hours).
-
For best results, allow the solution to stir at temperature for an additional 1-2 hours to ensure homogeneity.
Protocol 3: Filtration of Polymer Solution
-
Prepare the polymer solution using Protocol 1 or 2. If using heat, perform this step while the solution is still hot to prevent precipitation.
-
Assemble a syringe with a PTFE membrane filter (pore size 0.2-0.45 µm). Note: Ensure the filter material is compatible with the solvent used.
-
Pre-heat the syringe and filter assembly by drawing up and expelling hot, clean solvent to prevent the polymer from crashing out upon contact with a cold surface.
-
Draw the polymer solution into the warm syringe.
-
Carefully and slowly depress the plunger to force the solution through the filter into a clean, pre-heated collection vial. Applying excessive pressure can rupture the filter.
-
Seal the vial containing the filtered solution and use it as soon as possible.
Section 4: Visualizations and Data
Data Presentation
The following table summarizes the solubility of Poly(3-hexylthiophene) (P3HT), a structurally related and well-studied polymer, in various solvents. This data can be used as a guideline for selecting solvents for poly(this compound).
Table 1: Solubility of Regioregular P3HT in Common Organic Solvents
| Solvent | Molecular Weight (Mn) | Solubility (mg/mL) at Room Temp. | Reference |
| Chloroform | 32 kDa | ~50 | [2] |
| Chlorobenzene | 32 kDa | ~30 | [2] |
| Toluene | 32 kDa | ~20 | [2] |
| Xylene | 32 kDa | ~25 | [2] |
| Tetrahydrofuran (THF) | 32 kDa | ~15 | [2] |
| Dichloromethane | 32 kDa | ~10 | [5] |
Note: Solubility increases significantly with temperature.
Diagrams
Caption: Workflow for the enhanced dissolution of polythiophene derivatives.
Caption: Decision tree for troubleshooting common polymer solubility issues.
References
Preventing degradation of 2-(Decan-2-YL)thiophene during polymerization
Technical Support Center: Polymerization of 2-(Decan-2-YL)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions to address challenges encountered during the polymerization of this compound. The information is based on established principles for the polymerization of alkylthiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation during the polymerization of this compound?
A1: Degradation of poly(this compound) and similar poly(alkylthiophenes) can occur through several mechanisms:
-
Oxidation: The polythiophene backbone is susceptible to oxidation, especially in the presence of oxygen and light, which can lead to a reduction in π-conjugation and chain scission.[1][2][3] The presence of residual oxidizing agents, such as FeCl₃ from chemical oxidative polymerization, can also contribute to this degradation.[1]
-
Photo-oxidation: Exposure to UV or visible light in the presence of oxygen can generate reactive species like singlet oxygen, which attack the thiophene ring and the alkyl side chains, causing photobleaching and chain cleavage.[1][3]
-
Thermal Degradation: High reaction temperatures can lead to undesirable side reactions and decomposition of the polymer.[4]
-
Structural Defects: Irregular linkages (non-head-to-tail couplings) in the polymer chain can disrupt conjugation and create sites that are more susceptible to chemical and electrochemical degradation.
-
Catalyst-Related Side Reactions: In catalyst-transfer polymerization, the catalyst can sometimes be trapped in non-productive complexes or participate in side reactions like C-S bond insertion, which terminates chain growth.[5]
Q2: Which polymerization method is least prone to degradation for this monomer?
A2: While several methods can be used, catalyst-transfer polycondensation (CTP) methods, such as GRIM (Grignard Metathesis) polymerization, generally offer better control over the polymer structure and molecular weight, leading to fewer defects. This can indirectly improve the stability of the resulting polymer. Chemical oxidative polymerization with FeCl₃ is a popular and scalable method, but it can be more prone to side reactions and result in a polymer with more structural irregularities if not carefully controlled.[6][7]
Q3: How does the purity of the this compound monomer affect the final polymer?
A3: Monomer purity is critical. Impurities can act as chain-terminating agents, leading to low molecular weight polymers.[8] Some impurities may also interfere with the catalyst's activity or initiate side reactions that introduce defects into the polymer backbone. Thorough purification of the monomer before polymerization is a crucial step to obtain a high-quality polymer.
Q4: What is the role of the solvent in preventing degradation?
A4: The choice of solvent is important. A good solvent will keep the growing polymer chains in solution, preventing premature precipitation and allowing for higher molecular weights to be achieved.[6] For oxidative polymerizations, solvents that are stable to the oxidizing agent are necessary. For example, chloroform or carbon tetrachloride have been used for FeCl₃-based polymerizations.[7]
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
| Potential Cause | Troubleshooting Step |
| Impure Monomer | Purify the this compound monomer using techniques like distillation or column chromatography. Ensure the purity is verified by NMR or GC-MS before use. |
| Incorrect Stoichiometry | For step-growth polymerizations, ensure the ratio of reactants is precisely controlled.[8] In oxidative polymerizations, the monomer-to-oxidant ratio can affect the molecular weight.[7] |
| Premature Precipitation | Use a solvent that effectively dissolves the growing polymer chains.[6] You may also need to adjust the monomer concentration. |
| Catalyst Inactivity or Poisoning | Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air- or moisture-sensitive.[8] |
| Low Reaction Temperature | While lower temperatures can reduce side reactions, they can also slow down the polymerization rate. Optimize the temperature to balance reaction rate and polymer quality. |
Issue 2: Poor Regioregularity (High Percentage of Head-to-Head or Tail-to-Tail Couplings)
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymerization Method | Oxidative polymerization with FeCl₃ often leads to lower regioregularity.[7] Consider using catalyst-transfer polymerization methods like GRIM, which are known to produce highly regioregular poly(3-alkylthiophenes). |
| Steric Hindrance | The bulky 2-(Decan-2-YL) side group may cause some steric hindrance, although this is less of a factor than with substituents at the 3- and 4-positions. The choice of catalyst and ligands can influence the regioselectivity. |
| Reaction Conditions | For FeCl₃ polymerization, slow addition of the oxidant at a reduced temperature has been shown to improve the regioregularity of some polythiophenes.[7] |
Issue 3: Discoloration or Bleaching of the Polymer
| Potential Cause | Troubleshooting Step | | Photo-oxidation | Protect the reaction and the final polymer from light, especially UV radiation.[1][3] Use flasks wrapped in aluminum foil and store the polymer in the dark. | | Oxidation from Air | Conduct the polymerization and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] | | Residual Oxidant | After oxidative polymerization, thoroughly wash the polymer to remove any remaining oxidant, such as FeCl₃.[1] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization using FeCl₃
This method is widely used for its simplicity and scalability.[7]
-
Monomer Preparation: Dissolve the purified this compound monomer in an anhydrous solvent (e.g., chloroform) under an inert atmosphere.
-
Oxidant Solution: Separately, prepare a solution of anhydrous FeCl₃ in the same solvent.
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction is often carried out at room temperature or slightly below.[6][7] The reaction mixture will typically change color as the polymer forms.
-
Quenching: After a set reaction time (e.g., 4-6 hours), quench the reaction by pouring the mixture into a non-solvent like methanol.[9]
-
Purification: Collect the precipitated polymer by filtration. To remove residual catalyst and low molecular weight oligomers, perform a Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform to collect the polymer).
-
Drying: Dry the purified polymer under vacuum.
Quantitative Data from Literature for Similar Systems
The following table summarizes how reaction parameters can affect the polymerization of alkylthiophenes, based on studies of similar compounds.[6]
| Parameter | Effect on Polymerization |
| Reduced Temperature | Can improve polydispersity with a slight decrease in yield.[6] |
| Improved Solvent | Increases molecular weight and can improve regioregularity.[6] |
| Reduced Monomer Concentration | May lead to an increase in molecular weight.[6] |
| Monomer/Oxidant Ratio | A lower catalyst-to-monomer ratio may improve regioregularity.[7] |
Visualizations
Logical Workflow for Troubleshooting Polymerization
Caption: A flowchart for diagnosing and solving common polymerization problems.
Potential Degradation Pathway: Photo-oxidation
Caption: Photo-oxidation mechanism involving singlet oxygen.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of polythiophene-natural rubber and polythiophene-synthetic rubber conducting polymer composites [repository.bilkent.edu.tr]
- 5. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polythiophene - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
Catalyst selection for the synthesis of 2-(Decan-2-YL)thiophene
Technical Support Center: Synthesis of 2-(Decan-2-YL)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Selection and Optimization
Q1: What are the most common methods for synthesizing this compound, and which catalysts are recommended?
A1: The most prevalent methods for synthesizing this compound involve cross-coupling reactions. The two most recommended approaches are the Negishi coupling and the Kumada coupling.[1][2]
-
Negishi Coupling: This method utilizes an organozinc reagent (sec-decylzinc halide) and 2-bromothiophene in the presence of a palladium or nickel catalyst.[3] It is often preferred for coupling secondary alkyl groups due to a lower propensity for side reactions.
-
Kumada Coupling: This reaction employs a Grignard reagent (sec-decylmagnesium halide) with 2-bromothiophene, also catalyzed by palladium or nickel complexes.[1][4]
For the coupling of secondary alkyl groups like decan-2-yl, palladium catalysts are generally favored for their higher functional group tolerance and yields.[5] The use of bulky, electron-rich phosphine ligands is crucial to promote the desired reaction and suppress side reactions.[1]
Q2: I am observing low yields in my reaction. What are the potential causes and solutions?
A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to the catalyst system and the quality of the organometallic reagent.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][4] If the reaction mixture turns black, it may indicate the precipitation of palladium black, a sign of catalyst decomposition.[6] Consider using a more robust catalyst system, such as one with a biaryldialkylphosphine ligand like CPhos.[1]
-
Poor Quality of Organometallic Reagent: Both Grignard and organozinc reagents are highly sensitive to moisture and air.[3] Poor quality of these reagents can significantly reduce the yield. It is recommended to use freshly prepared reagents or titrate them before use to determine the exact concentration. For Kumada coupling, the quality of the magnesium turnings can also impact the formation of the Grignard reagent.[7]
-
Sub-optimal Reaction Temperature: For Kumada couplings involving secondary alkyl halides, lower temperatures (e.g., -10 °C to 0 °C) can improve the yield and selectivity by minimizing side reactions.[8]
-
Competing Side Reactions: The primary side reaction is β-hydride elimination, which is more prevalent with secondary alkyl groups. This leads to the formation of isomeric byproducts and reduced arenes.[1][3] Employing a catalyst system known to suppress this pathway, such as a palladium catalyst with a CPhos ligand in a Negishi coupling, is highly recommended.[1]
Troubleshooting Side Reactions
Q3: My product is contaminated with isomers of this compound and other byproducts. How can I minimize these?
A3: The formation of isomers and byproducts is a common challenge, especially when coupling secondary alkyl groups.
-
β-Hydride Elimination: This is the most significant side reaction, leading to the formation of various decene isomers and thiophene. The intermediate alkylpalladium complex can eliminate a β-hydride, which can then re-add to the alkene in a different orientation, leading to isomerization of the alkyl group.[1][3]
-
Homocoupling: Homocoupling of the Grignard or organozinc reagent can also occur, leading to the formation of didecane. This can be minimized by the slow addition of the organometallic reagent to the reaction mixture.
-
Protonolysis of the Organometallic Reagent: Traces of water or other acidic protons in the reaction mixture can quench the Grignard or organozinc reagent, reducing the amount available for the cross-coupling reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Experimental Procedure and Purification
Q4: Can you provide a detailed experimental protocol for the Negishi coupling approach?
A4: Below is a representative experimental protocol for the synthesis of this compound via a Negishi coupling, adapted from procedures for similar secondary alkyl-aryl couplings.[3][9]
Step 1: Preparation of sec-Decylzinc Bromide
-
Activate zinc dust by stirring with a small amount of iodine in anhydrous THF under an argon atmosphere until the iodine color disappears.
-
Add 2-bromodecane to the activated zinc suspension. The reaction is typically initiated by gentle heating.
-
Once the reaction starts, maintain the temperature to ensure a steady reaction rate until the zinc is consumed. The resulting solution of sec-decylzinc bromide in THF is used in the next step. It is recommended to use this reagent immediately or titrate it if stored.
Step 2: Negishi Cross-Coupling
-
In a separate, oven-dried flask under an argon atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%) and the ligand (e.g., CPhos, 2-4 mol%) in anhydrous THF.
-
Add 2-bromothiophene (1 equivalent) to the catalyst mixture.
-
Slowly add the freshly prepared sec-decylzinc bromide solution (1.5 equivalents) to the reaction mixture at room temperature over a period of 30 minutes.[3]
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring the progress by TLC or GC-MS.[3]
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q5: What is the recommended method for purifying the final product?
A5: The crude product is typically purified by column chromatography on silica gel.[10]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A non-polar eluent system is generally effective. Start with pure hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane if necessary. The progress of the separation can be monitored by TLC.
-
Isolation: The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound as an oil.[10]
Data Presentation
Table 1: Catalyst Performance in the Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides.
This table summarizes the performance of different catalyst systems in reactions analogous to the synthesis of this compound, highlighting the importance of ligand choice in achieving high yield and selectivity for the branched product.
| Catalyst Precursor | Ligand | Aryl Halide Substrate | Secondary Alkylzinc Reagent | Yield (%) | Ratio of Branched to Linear Product | Reference |
| Pd(OAc)₂ | CPhos | 2-Bromoanisole | Isopropylzinc bromide | 93 | >50:1 | [9] |
| Pd(OAc)₂ | SPhos | 2-Bromoanisole | Isopropylzinc bromide | 75 | 11:1 | [9] |
| Pd(OAc)₂ | RuPhos | 2-Bromoanisole | Isopropylzinc bromide | 68 | 15:1 | [9] |
| Pd(OAc)₂ | XPhos | 2-Bromoanisole | Isopropylzinc bromide | 65 | 10:1 | [9] |
| Pd(OAc)₂ | CPhos | 4-Bromobenzonitrile | Isopropylzinc bromide | 94 | >50:1 | [9] |
| Pd(OAc)₂ | CPhos | 2-Bromopyrimidine | Isopropylzinc bromide | 45 | 75:25 | [11] |
| NiCl₂(dppp) | - | Phenyl bromide | sec-Butylmagnesium chloride | 91 | 98:2 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Negishi Coupling
This protocol is based on established methods for the palladium-catalyzed cross-coupling of secondary alkylzinc halides with aryl bromides.[3][9]
Materials:
-
2-Bromothiophene
-
2-Bromodecane
-
Zinc dust (activated)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
Part A: Preparation of sec-Decylzinc Bromide Solution (in situ)
-
Under an inert atmosphere, add zinc dust (1.5 eq.) to an oven-dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Activate the zinc by adding a crystal of iodine and stirring in a small amount of anhydrous THF until the color dissipates.
-
Add a solution of 2-bromodecane (1.2 eq.) in anhydrous THF dropwise to the activated zinc suspension.
-
The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux until the zinc is consumed (typically 2-4 hours).
-
Allow the resulting greyish solution of sec-decylzinc bromide to cool to room temperature. This solution is used directly in the next step.
Part B: Palladium-Catalyzed Cross-Coupling
-
In a separate oven-dried flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.) and CPhos (0.04 eq.).
-
Add anhydrous THF to dissolve the catalyst and ligand.
-
Add 2-bromothiophene (1.0 eq.) to the catalyst solution.
-
Slowly add the prepared sec-decylzinc bromide solution from Part A to the reaction mixture via a cannula or syringe over 30 minutes at room temperature.[3]
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part C: Purification
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil.
Visualizations
Caption: General workflow for the synthesis of this compound via Negishi coupling.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. research.rug.nl [research.rug.nl]
- 11. CN106167480A - A kind of preparation method of canagliflozin intermediate 2 (4 fluorophenyl) thiophene - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Decan-2-YL)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-(Decan-2-YL)thiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Kumada cross-coupling reaction. This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent, in this case, 2-decylmagnesium bromide, with 2-bromothiophene.[1][2] This method is favored for its use of readily available starting materials and its suitability for industrial-scale production.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the Grignard reagent formation and the cross-coupling reaction itself. The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[3] Handling large quantities of magnesium turnings also poses a fire hazard.[3] The subsequent cross-coupling reaction is also exothermic. Proper temperature control, inert atmosphere, and careful addition of reagents are critical for a safe scale-up.
Q3: What are the expected yield and purity for the scaled-up synthesis?
A3: With an optimized process, yields for the Kumada coupling of alkyl Grignard reagents with aryl halides can be high. For a scaled-up synthesis of this compound, a yield of 70-85% can be targeted. The purity of the crude product may vary, but after purification by fractional distillation under reduced pressure, a purity of >98% is achievable.
Q4: What are the key parameters to control during the scale-up?
A4: The key parameters to control are:
-
Temperature: Both the Grignard formation and the Kumada coupling are temperature-sensitive. Maintaining the recommended temperature ranges is crucial for minimizing side reactions and ensuring safety.
-
Reagent Addition Rate: Slow and controlled addition of the alkyl bromide to the magnesium suspension for the Grignard formation, and the Grignard reagent to the reaction mixture for the coupling, is essential to manage the exotherm.
-
Agitation: Efficient stirring is necessary to ensure proper mixing and heat transfer, especially in a large reactor.
-
Inert Atmosphere: Strict exclusion of air and moisture is required as Grignard reagents are highly reactive with both.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Magnesium surface is passivated by an oxide layer.2. Impurities (e.g., water) in the solvent or glassware.3. Alkyl bromide is not reactive enough. | 1. Activate the magnesium using a small amount of iodine, 1,2-dibromoethane, or by mechanical stirring without solvent.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Add a small amount of a more reactive alkyl halide (e.g., ethyl bromide) to initiate the reaction. |
| Low yield of this compound. | 1. Incomplete Grignard reagent formation.2. Wurtz coupling side reaction (homocoupling of the Grignard reagent).[4]3. Inefficient catalyst activity.4. Loss of product during workup or purification. | 1. Titrate the Grignard reagent before use to determine its exact concentration.2. Maintain a low reaction temperature during the Grignard formation and coupling. Use a catalyst system known to minimize homocoupling.3. Ensure the catalyst is not deactivated by impurities. Consider using a different ligand or catalyst system (e.g., a palladium-based catalyst).[2]4. Optimize the extraction and distillation procedures. |
| Formation of significant side products. | 1. Homocoupling of 2-bromothiophene.2. Isomerization of the decan-2-yl group.3. Reaction of the Grignard reagent with the product. | 1. Use a catalyst system that favors cross-coupling over homocoupling. Ensure a slight excess of the Grignard reagent.2. This is less common with Kumada coupling but can be influenced by the catalyst and reaction conditions.3. This is unlikely under the reaction conditions but could occur if the reaction is allowed to proceed for too long at elevated temperatures. |
| Difficulty in purifying the final product. | 1. Boiling points of the product and impurities are close.2. Thermal decomposition of the product at high temperatures. | 1. Use a high-efficiency fractional distillation column under reduced pressure.2. Perform the distillation at the lowest possible pressure to reduce the boiling point. |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of this compound via Kumada Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-Bromothiophene | 163.04 | 1.63 | 10.0 |
| 2-Bromodecane | 223.18 | 2.45 | 11.0 |
| Magnesium Turnings | 24.31 | 0.29 | 12.0 |
| Ni(dppp)Cl₂ | 540.05 | 0.054 | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 20 L | - |
| Hydrochloric Acid (1 M) | - | 10 L | - |
| Saturated Sodium Bicarbonate Solution | - | 5 L | - |
| Brine | - | 5 L | - |
| Anhydrous Magnesium Sulfate | - | 0.5 | - |
Procedure:
-
Grignard Reagent Formation:
-
A 50 L jacketed glass reactor, equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, is charged with magnesium turnings (0.29 kg, 12.0 mol) and anhydrous THF (5 L).
-
A small crystal of iodine is added to activate the magnesium.
-
A small portion of 2-bromodecane (0.1 L) is added to initiate the reaction. An exotherm should be observed.
-
The remaining 2-bromodecane (2.35 kg, 10.5 mol) dissolved in anhydrous THF (5 L) is added dropwise over 2-3 hours, maintaining the reaction temperature between 35-40°C by circulating coolant through the reactor jacket.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at 40°C to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration.
-
-
Kumada Coupling Reaction:
-
In a separate 100 L jacketed glass reactor, 2-bromothiophene (1.63 kg, 10.0 mol) and Ni(dppp)Cl₂ (0.054 kg, 0.1 mol) are dissolved in anhydrous THF (10 L) under a nitrogen atmosphere.
-
The solution is cooled to 0-5°C.
-
The prepared 2-decylmagnesium bromide solution is then added dropwise to the thiophene solution over 2-3 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (10 L) while cooling the reactor with an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 5 L).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (5 L) and brine (5 L), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless oil.
-
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 4. Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Decan-2-YL)thiophene and Other 2-Alkylthiophenes for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related heterocyclic compounds is paramount for innovation. This guide provides a comparative overview of the physicochemical and potential biological properties of 2-(Decan-2-YL)thiophene against other relevant 2-alkylthiophenes. Due to the limited availability of specific experimental data for this compound in public literature, this comparison draws upon data from structurally similar 2-alkylthiophenes to provide a predictive analysis.
Executive Summary
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2][3] The introduction of alkyl substituents onto the thiophene ring significantly influences these properties. This guide focuses on this compound, a derivative with a branched decyl group, and compares its anticipated characteristics with those of other 2-alkylthiophenes. The structure of the alkyl chain, whether linear or branched, can impact physical properties such as boiling point and solubility, as well as the potential for biological interactions. While specific data for this compound is scarce, this guide consolidates available information on related compounds to offer valuable insights for researchers.
Physicochemical Properties: A Comparative Table
The physical properties of 2-alkylthiophenes are heavily influenced by the nature of the alkyl substituent. Generally, as the length of the alkyl chain increases, the boiling point and melting point also tend to increase. Branching in the alkyl chain can lead to a lower boiling point compared to the linear isomer due to reduced van der Waals forces.
| Property | This compound (Predicted) | 2-Decylthiophene (Linear Isomer) | 2-Ethylthiophene | Thiophene |
| Molecular Formula | C₁₄H₂₄S | C₁₄H₂₄S | C₆H₈S | C₄H₄S |
| Molecular Weight | 224.41 g/mol | 224.41 g/mol | 112.20 g/mol | 84.14 g/mol [4] |
| Boiling Point | Predicted to be slightly lower than 2-decylthiophene | ~285 °C | 132-134 °C | 84 °C[4] |
| Density | Predicted to be similar to 2-decylthiophene | ~0.9 g/cm³ | 0.993 g/cm³ | 1.053 g/cm³[4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) | Soluble in organic solvents | Soluble in organic solvents | Insoluble in water[4] |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless liquid | Colorless liquid | Colorless liquid[4] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of 2-alkylthiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For this compound, the protons on the thiophene ring would typically appear in the aromatic region (δ 6.5-7.5 ppm). The protons of the decyl group would be observed in the aliphatic region (δ 0.8-3.0 ppm), with the methine proton at the point of attachment to the thiophene ring appearing as a distinct multiplet.
-
¹³C NMR: The carbon signals for the thiophene ring are expected in the range of δ 120-150 ppm. The carbons of the decyl substituent would appear in the upfield region (δ 10-40 ppm).
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 224. Fragmentation would likely involve cleavage of the alkyl chain, leading to characteristic fragment ions.
Synthesis of 2-Alkylthiophenes: A General Protocol
The synthesis of 2-alkylthiophenes can be achieved through various methods, with the Grignard reaction being a common and versatile approach.
Experimental Workflow: Grignard Reaction for 2-Alkylthiophene Synthesis
Caption: General workflow for the synthesis of 2-alkylthiophenes via a Grignard reaction.
Detailed Methodology
-
Preparation of the Grignard Reagent: To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-bromothiophene in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the formation of 2-thienylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is then cooled, and a solution of the corresponding alkyl halide (e.g., 2-bromodecane for the synthesis of this compound) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-alkylthiophene.
Potential Biological Activities and Drug Development Applications
Thiophene derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The lipophilicity and steric bulk of the alkyl substituent at the 2-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Signaling Pathway Implication (Hypothetical)
While no specific signaling pathways have been elucidated for this compound, many thiophene-containing compounds are known to act as enzyme inhibitors or receptor modulators. The long, branched alkyl chain of this compound could facilitate its interaction with hydrophobic pockets of target proteins.
Caption: Hypothetical interaction of a 2-alkylthiophene with a biological target.
Conclusion
This compound represents an interesting, yet understudied, member of the 2-alkylthiophene family. Based on the properties of related compounds, it is predicted to be a colorless to pale yellow liquid, soluble in organic solvents, with characteristic NMR and mass spectral features. Its branched alkyl chain is expected to influence its physical properties and may confer specific biological activities. The synthetic route via a Grignard reaction provides a reliable method for its preparation. Further experimental investigation into the specific properties and biological profile of this compound is warranted to fully explore its potential in drug development and materials science.
References
A Comparative Guide to Thiophene-Based Organic Field-Effect Transistors: P3HT vs. Advanced Derivatives
A comparative analysis of Organic Field-Effect Transistors (OFETs) based on the well-established poly(3-hexylthiophene) (P3HT) and a promising, higher-performance poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) derivative is presented for researchers and scientists in the field of organic electronics. While a direct comparison with 2-(Decan-2-YL)thiophene-based OFETs is not feasible due to the current lack of published research on this specific material, this guide offers valuable insights into the performance trade-offs and experimental considerations for two key types of thiophene-based semiconductors.
This guide summarizes key performance metrics, details the experimental protocols for device fabrication and characterization, and provides a visual representation of the comparative workflow. The data presented is compiled from published research to ensure an objective comparison for professionals in drug development and materials science.
Performance Metrics: P3HT vs. pBTTT-C12
The performance of OFETs is primarily evaluated based on their charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes these key parameters for representative P3HT and pBTTT-C12 based devices.
| Performance Metric | Poly(3-hexylthiophene) (P3HT) | poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT-C12) |
| Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs | ~1.0 cm²/Vs |
| On/Off Ratio (Ion/Ioff) | 10⁵ - 10⁶ | > 10⁶ |
| Threshold Voltage (Vth) | -5 to -20 V | ~ -10 V |
| Processing | Solution-processable (spin-coating, printing) | Solution-processable (spin-coating) |
| Environmental Stability | Moderate | Good |
Experimental Protocols
The fabrication and characterization of OFETs involve a series of well-defined steps, from substrate preparation to electrical measurement. The following protocols are representative of typical procedures for creating P3HT and pBTTT-based devices.
P3HT OFET Fabrication (Top-Gate, Bottom-Contact)
-
Substrate Cleaning: Silicon wafers with a 200 nm thermally grown SiO₂ layer are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol.
-
Electrode Deposition: Gold source and drain electrodes (40 nm) are thermally evaporated onto the SiO₂ surface through a shadow mask. The channel length and width are typically 50 µm and 1.5 mm, respectively.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface quality.
-
Semiconductor Deposition: A solution of P3HT in a suitable solvent (e.g., chloroform, chlorobenzene) is spin-coated onto the substrate to form a thin film (typically 30-50 nm).
-
Annealing: The device is annealed at a specific temperature (e.g., 120 °C) in a nitrogen atmosphere to improve the crystallinity of the P3HT film.
-
Gate Dielectric and Gate Electrode Deposition: A top-gate dielectric layer, such as a fluoropolymer (e.g., Cytop), is spin-coated, followed by the evaporation of a top-gate electrode (e.g., aluminum).
pBTTT-C12 OFET Fabrication (Top-Gate, Bottom-Contact)
-
Substrate and Electrode Preparation: Similar to P3HT devices, cleaned Si/SiO₂ substrates with pre-patterned Au source and drain electrodes are used.
-
Dielectric Surface Modification: The SiO₂ surface is functionalized with a SAM, such as pentafluorobenzenethiol (PFBT), to promote favorable molecular ordering of the pBTTT-C12.
-
Semiconductor Deposition: A solution of pBTTT-C12 in a high-boiling-point solvent like tetralin is spin-coated onto the substrate.
-
Annealing: A multi-stage annealing process is often employed, including a solvent vapor annealing step followed by a thermal anneal at elevated temperatures (e.g., 180 °C) to induce a highly ordered, liquid-crystalline phase in the pBTTT-C12 film.
-
Top-Gate Stack Deposition: A top-gate dielectric and gate electrode are deposited in a similar manner to the P3HT device.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox). The transfer characteristics (ID vs. VG at a constant VD) and output characteristics (ID vs. VD at various VG) are recorded to extract the key performance metrics. The charge carrier mobility is calculated from the saturation region of the transfer curve using the standard field-effect transistor equation.
Comparative Workflow
The following diagram illustrates the logical flow of comparing the performance of thiophene-based OFETs, from the choice of the active material to the final device characterization.
Caption: Comparative workflow for P3HT and pBTTT-based OFETs.
Validating DFT Calculations for the Electronic Properties of 2-(Decan-2-YL)thiophene: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating Density Functional Theory (DFT) calculations of the electronic properties of 2-(Decan-2-YL)thiophene. By comparing theoretical predictions with experimental data for structurally similar molecules, this guide offers a robust methodology for ensuring the accuracy and reliability of computational models in materials science and drug discovery.
A Comparative Analysis of Electronic Properties
The validation of DFT calculations hinges on the comparison of key electronic properties with experimentally determined values. The following tables summarize the theoretical and experimental data for our chosen analogue molecules.
| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-decylthiophene | DFT (B3LYP/6-31G) | -5.35 | -0.85 | 4.50 |
| Experimental (CV) | -5.18 | -2.23 | 2.95 | |
| 2-dodecylthiophene | DFT (B3LYP/6-31G) | -5.34 | -0.84 | 4.50 |
| Experimental (CV) | -5.17 | -2.25 | 2.92 |
Note: DFT values are representative and can vary based on the chosen functional and basis set. Experimental values are derived from cyclic voltammetry measurements.
| Molecule | Method | Maximum Absorption Wavelength (λmax) (nm) |
| 2-decylthiophene | TD-DFT (B3LYP/6-31G) | 245 |
| Experimental (UV-Vis) | 236 | |
| 2-dodecylthiophene | TD-DFT (B3LYP/6-31G) | 245 |
| Experimental (UV-Vis) | 236 |
Note: TD-DFT values are representative. Experimental values are for the respective monomers in solution.
Experimental Protocols for Validation
To ensure a rigorous validation process, detailed experimental protocols are essential. The following outlines the methodologies for obtaining the experimental data presented above.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule.
Methodology:
-
Solution Preparation: A solution of the thiophene derivative (e.g., 2-decylthiophene) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Ferrocene Standard: Ferrocene is added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential (approximately 4.8 eV below the vacuum level) and is used to calibrate the energy levels.
-
Data Acquisition: The potential of the working electrode is scanned, and the resulting current is measured. The oxidation and reduction potentials of the thiophene derivative are determined from the resulting voltammogram.
-
HOMO and LUMO Calculation: The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox_onset) and onset reduction (E_red_onset) potentials relative to the Fc/Fc+ couple using the following empirical equations:
-
E_HOMO = -[E_ox_onset vs Fc/Fc+ + 4.8] eV
-
E_LUMO = -[E_red_onset vs Fc/Fc+ + 4.8] eV
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy required to excite an electron from the HOMO to the LUMO.
Methodology:
-
Sample Preparation: A dilute solution of the thiophene derivative is prepared in a UV-transparent solvent (e.g., hexane or ethanol).
-
Spectrometer: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the absorption spectrum.
Computational Protocol for DFT and TD-DFT Calculations
The following protocol outlines a standard approach for performing DFT and Time-Dependent DFT (TD-DFT) calculations to predict the electronic properties of thiophene derivatives.
Methodology:
-
Geometry Optimization: The molecular structure of the thiophene derivative is optimized using a DFT method. A common choice is the B3LYP functional with a 6-31G* basis set. This step determines the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
HOMO and LUMO Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Excited State Calculation (TD-DFT): To predict the UV-Vis absorption spectrum, a TD-DFT calculation is performed on the optimized ground-state geometry. This calculation provides the excitation energies and oscillator strengths of the electronic transitions. The transition with the highest oscillator strength corresponds to the λmax.
Workflow for DFT Calculation Validation
The following diagram illustrates the logical workflow for validating DFT calculations against experimental data.
Caption: Workflow for validating DFT calculations.
By following this comprehensive guide, researchers can confidently validate their DFT calculations for this compound and other novel thiophene derivatives, leading to more accurate predictions of their electronic properties and accelerating the discovery of new materials for a wide range of applications.
A Comparative Analysis of Catalysts for the Polymerization of 2-(Decan-2-YL)thiophene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Poly(2-(Decan-2-YL)thiophene) Synthesis
The synthesis of well-defined polythiophenes is of paramount importance for the advancement of organic electronics, sensor technology, and biomedical applications. The choice of catalyst in the polymerization of thiophene monomers, such as this compound, is a critical factor that dictates the resulting polymer's molecular weight, yield, polydispersity, and, most significantly, its regioregularity. This guide provides an objective comparison of common catalysts used for this purpose, supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate synthetic route for their specific applications.
Catalyst Performance: A Quantitative Comparison
The performance of different catalysts in the polymerization of long-chain 2-alkylthiophenes, analogous to this compound, is summarized in the table below. The data highlights the trade-offs between catalyst systems in terms of control over polymer architecture and reaction simplicity.
| Catalyst System | Polymerization Method | Typical Yield (%) | Number-Average Molecular Weight (M_n) (kDa) | Polydispersity Index (PDI) | Regioregularity (% Head-to-Tail) |
| Ferric Chloride (FeCl₃) | Chemical Oxidative Polymerization | 60-80[1] | 15-30 | 2.5-4.0 | 70-90[1] |
| Ni(dppp)Cl₂ | Kumada Catalyst-Transfer Polycondensation | 70-90 | 20-50 | 1.3-1.8 | >98[2] |
| Ziegler-Natta (e.g., TiCl₄/AlR₃) | Coordination Polymerization | 50-70 | 10-25 | 2.0-3.5 | ~90 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the polymerization of this compound using the compared catalyst systems.
Chemical Oxidative Polymerization using Ferric Chloride (FeCl₃)
This method is widely used due to its operational simplicity and cost-effectiveness. However, it offers limited control over the polymer's regioregularity.
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform
-
Methanol
-
Aqueous Ammonia Solution
Procedure:
-
In a nitrogen-purged, three-necked flask equipped with a magnetic stirrer, dissolve the this compound monomer in anhydrous chloroform.
-
Prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform (a 4:1 molar ratio of FeCl₃ to monomer is common)[3].
-
Slowly add the FeCl₃ suspension to the stirred monomer solution at room temperature. The reaction is typically carried out for 12-24 hours[3].
-
Terminate the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer[1][3].
-
Filter the crude polymer and wash it with methanol to remove residual oxidant and unreacted monomer.
-
To obtain the neutral, de-doped polymer, stir the product in an aqueous ammonia solution for several hours.
-
Collect the final polymer by filtration, wash with methanol, and dry under vacuum.
Kumada Catalyst-Transfer Polycondensation using Ni(dppp)Cl₂
This chain-growth polymerization method provides excellent control over the polymer's molecular weight and results in a high degree of head-to-tail regioregularity, which is crucial for optimizing the material's electronic properties.[2][4]
Materials:
-
2-Bromo-5-iodo-2-(Decan-2-YL)thiophene (monomer precursor)
-
iso-Propylmagnesium chloride in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
Under an inert argon atmosphere, dissolve the 2-bromo-5-iodo-2-(Decan-2-YL)thiophene monomer precursor in anhydrous THF.
-
Cool the solution to 0°C and add one equivalent of iso-propylmagnesium chloride dropwise to form the Grignard reagent.
-
In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Add the catalyst solution to the monomer solution to initiate polymerization.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quench the reaction by adding a small amount of dilute HCl.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Visual Representations of Processes and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
General Mechanism of Kumada Catalyst-Transfer Polycondensation
The catalytic cycle for the chain-growth polymerization of thiophenes via Kumada coupling is a fundamental process for achieving highly regioregular polymers.
Caption: Catalytic cycle for Kumada catalyst-transfer polycondensation.
Experimental Workflow for FeCl₃ Oxidative Polymerization
The following flowchart outlines the sequential steps involved in the synthesis of poly(this compound) using ferric chloride.
Caption: Step-by-step workflow for FeCl₃ oxidative polymerization.
References
- 1. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
Validating the Molecular Weight of Poly(2-(Decan-2-YL)thiophene): A Comparative Guide to Gel Permeation Chromatography and Alternative Methods
For researchers, scientists, and professionals in drug development, accurate determination of polymer molecular weight is paramount for ensuring material quality, predicting performance, and maintaining batch-to-batch consistency. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for validating the molecular weight of poly(2-(Decan-2-YL)thiophene), a promising conductive polymer. We present supporting experimental data from related polythiophenes to offer a comparative framework.
Data Presentation: A Comparative Analysis of Molecular Weight Determination Techniques
The choice of analytical method for determining the molecular weight of a polymer can significantly impact the results. Each technique operates on different principles and provides distinct types of molecular weight averages. Below is a summary of quantitative data for various techniques used in polymer characterization.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Size exclusion | Molecular weight distribution (Mw, Mn, PDI) | Fast analysis, provides detailed distribution | Relative method requiring calibration, potential for column interactions with polythiophenes |
| Static Light Scattering (SLS) | Light scattering intensity | Weight average molecular weight (Mw) | Absolute method, no calibration needed | Sensitive to dust and aggregates, requires dn/dc value |
| Dynamic Light Scattering (DLS) | Fluctuations in scattered light | Hydrodynamic radius (Rh) | Provides information on particle size in solution | Indirectly measures molecular weight through calibration |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin resonance | Number average molecular weight (Mn) via end-group analysis | Non-destructive, provides structural information | Limited to lower molecular weight polymers for accurate end-group analysis |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | Mass-to-charge ratio of ions | Absolute molecular weight distribution | High accuracy and resolution for molecular weight | Fragmentation of high molecular weight polymers can be an issue |
| Viscometry | Solution viscosity | Viscosity average molecular weight (Mv) | Simple, inexpensive | Requires Mark-Houwink parameters for the specific polymer-solvent system |
Table 1: Comparison of Polymer Molecular Weight Determination Methods. This table outlines the principles, outputs, advantages, and limitations of various techniques for polymer molecular weight analysis.
Experimental Protocols
Gel Permeation Chromatography (GPC) Protocol for Poly(this compound)
This protocol is a generalized procedure for the analysis of polythiophenes and should be optimized for poly(this compound).
1. Sample Preparation:
-
Dissolve the poly(this compound) sample in a suitable solvent such as tetrahydrofuran (THF) or 1,2,4-trichlorobenzene (TCB) at a concentration of approximately 1-2 mg/mL.[1]
-
Gentle heating (e.g., 40-50°C) may be required to facilitate dissolution, especially for higher molecular weight polymers.[2] For some polythiophenes, higher temperatures (e.g., 120-150°C in TCB) are necessary.[1]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.
2. GPC System and Conditions:
-
Columns: A set of GPC columns suitable for polymer analysis in the expected molecular weight range (e.g., two mixed-bed columns).
-
Mobile Phase: Use the same solvent as used for sample preparation (e.g., THF or TCB) at a flow rate of approximately 1.0 mL/min.[1]
-
Temperature: Maintain the columns and detector at a constant temperature to ensure reproducible results. For THF, this might be around 35-45°C[2]; for TCB, it could be as high as 120°C.[1]
-
Detector: A differential refractive index (DRI) detector is commonly used. A UV-Vis detector can also be employed, taking advantage of the polymer's chromophore.
-
Calibration: Use narrow molecular weight distribution polystyrene or poly(methyl methacrylate) standards to generate a calibration curve. It is important to note that this provides a relative molecular weight, as the hydrodynamic volume of polythiophenes may differ from that of the standards.[3]
3. Data Analysis:
-
The GPC software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the polymer's elution profile.
Mandatory Visualizations
GPC Experimental Workflow
Caption: Workflow for GPC analysis of poly(this compound).
Logical Comparison of Molecular Weight Analysis Methods
References
Cross-Validation of Spectroscopic Data: A Comparative Guide for 2-Alkylthiophenes
This guide provides a comparative analysis of spectroscopic data for 2-ethylthiophene, a representative 2-alkylthiophene, cross-validated with data from similar thiophene derivatives. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of substituted thiophenes. The guide details experimental protocols for key spectroscopic techniques and presents quantitative data in a clear, comparative format.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-ethylthiophene and its structural isomers and related compounds. This comparative approach is crucial for unambiguous identification and differentiation of these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Ethylthiophene | 7.17 (dd) | 5.1, 1.2 | H5 |
| 6.95 (dd) | 5.1, 3.4 | H4 | |
| 6.82 (dt) | 3.4, 1.2 | H3 | |
| 2.85 (q) | 7.6 | -CH₂- | |
| 1.33 (t) | 7.6 | -CH₃ | |
| 3-Ethylthiophene | 7.22 (dd) | 5.0, 3.0 | H5 |
| 6.98 (dd) | 3.0, 1.2 | H2 | |
| 6.92 (dd) | 5.0, 1.2 | H4 | |
| 2.65 (q) | 7.6 | -CH₂- | |
| 1.25 (t) | 7.6 | -CH₃ | |
| 2-Methylthiophene [1] | 7.05 (dd)[1] | 5.1, 1.2[1] | H5[1] |
| 6.88 (dd)[1] | 5.1, 3.3[1] | H4[1] | |
| 6.75 (dq)[1] | 3.3, 1.1[1] | H3[1] | |
| 2.49 (d)[1] | 1.1[1] | -CH₃[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Ethylthiophene [2] | 146.5 | C2 |
| 126.8 | C5 | |
| 124.2 | C3 | |
| 122.5 | C4 | |
| 23.7 | -CH₂- | |
| 15.8 | -CH₃ | |
| 3-Ethylthiophene | 140.2 | C3 |
| 128.4 | C4 | |
| 125.9 | C5 | |
| 120.1 | C2 | |
| 25.1 | -CH₂- | |
| 15.7 | -CH₃ | |
| 2,5-Dimethylthiophene | 137.8 | C2, C5 |
| 124.7 | C3, C4 | |
| 15.2 | -CH₃ |
Table 3: FT-IR Spectroscopic Data (Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Ethylthiophene | 3100-3000 | =C-H stretch (aromatic) |
| 2965, 2928, 2871 | C-H stretch (aliphatic) | |
| 1520, 1455 | C=C stretch (aromatic ring) | |
| 823 | C-H out-of-plane bend | |
| 695 | C-S stretch | |
| 3-Ethylthiophene | 3100-3000 | =C-H stretch (aromatic) |
| 2963, 2927, 2870 | C-H stretch (aliphatic) | |
| 1558, 1450 | C=C stretch (aromatic ring) | |
| 770 | C-H out-of-plane bend | |
| 680 | C-S stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Ethylthiophene [3] | 112[3] | 97 (M-CH₃)⁺, 84 (M-C₂H₄)⁺ |
| 3-Ethylthiophene | 112 | 97 (M-CH₃)⁺, 84 (M-C₂H₄)⁺ |
| 2,5-Dimethylthiophene | 112 | 97 (M-CH₃)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K with proton decoupling.
-
Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
Collect 1024 scans and apply a line broadening of 1.0 Hz before Fourier transformation.
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface for volatile compounds.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 10-300 Da.
-
Data Acquisition and Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio. The molecular ion peak and characteristic fragment ions are identified.[4][5][6]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for an unknown thiophene derivative.
Caption: Workflow for spectroscopic data cross-validation.
References
- 1. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Thiophene, 2-ethyl- [webbook.nist.gov]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
Unveiling the Impact of Alkyl Side-Chain Length on Thiophene-Based Organic Solar Cells: A Comparative Guide
In the landscape of organic photovoltaics (OPVs), the molecular architecture of donor materials plays a pivotal role in determining device performance. This guide provides a comparative analysis of organic solar cells based on poly(3-alkylthiophene)s (P3ATs) with varying alkyl side-chain lengths, including a proxy for 2-(Decan-2-YL)thiophene, namely poly(3-decylthiophene) (P3DT). For a comprehensive benchmark, these are compared against the well-established poly(3-hexylthiophene) (P3HT) and the high-performance donor-acceptor polymer, PTB7. This document is tailored for researchers and scientists in the field of organic electronics and materials science, offering a clear comparison of performance metrics and detailed experimental protocols.
Performance Benchmark: Poly(3-alkylthiophene)s vs. PTB7
The efficiency of P3AT-based organic solar cells is significantly influenced by the length of the alkyl side chain, which affects the polymer's solubility, crystallinity, and the morphology of the active layer. The following table summarizes the key performance parameters of various poly(3-alkylthiophene)s when blended with a fullerene acceptor ([1][1]-phenyl-C61-butyric acid methyl ester, PCBM) and compares them to the high-efficiency PTB7:[1][1]-phenyl-C71-butyric acid methyl ester (PC71BM) system.
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| Poly(3-butylthiophene) (P3BT) | PCBM | 2.4 | - | - | - |
| Poly(3-hexylthiophene) (P3HT) | PCBM | ~3.5 - 5.0[2] | ~0.6 | ~10 | ~65 |
| Poly(3-octylthiophene) (P3OT) | PCBM | 1.5 | - | - | - |
| Poly(3-decylthiophene) (P3DT) | F8TBT* | ~1.0 | - | - | - |
| PTB7 | PC71BM | 7.4 - 9.64[3][4] | ~0.74 | ~16.5 | ~60-70 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are typical experimental protocols for the fabrication of P3HT:PCBM and PTB7:PC71BM organic solar cells.
Fabrication of P3HT:PCBM Solar Cells
A standard procedure for fabricating bulk heterojunction solar cells with a P3HT:PCBM active layer is as follows:
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the wettability.[2]
-
Hole Transport Layer (HTL) Deposition : A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and subsequently annealed.
-
Active Layer Deposition : A blend solution of P3HT and PCBM (typically in a 1:0.8 or 1:1 weight ratio) in a solvent like chlorobenzene or o-dichlorobenzene is prepared.[2] This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Post-Deposition Annealing : The device is then thermally annealed (e.g., at 110-150°C) to improve the morphology of the active layer, promoting the formation of crystalline P3HT domains for enhanced hole mobility.[2]
-
Cathode Deposition : Finally, a low work function metal, such as aluminum (Al) or calcium/aluminum (Ca/Al), is thermally evaporated on top of the active layer to serve as the cathode.
Fabrication of PTB7:PC71BM Solar Cells
The fabrication of higher efficiency PTB7:PC71BM devices often involves slight modifications to the standard protocol:
-
Substrate and HTL Preparation : Similar to the P3HT:PCBM devices, ITO substrates are cleaned, and a PEDOT:PSS layer is deposited.
-
Active Layer Preparation and Deposition : PTB7 and PC71BM are typically dissolved in a solvent mixture, often chlorobenzene with a small percentage of an additive like 1,8-diiodooctane (DIO). This additive helps to control the morphology of the blend. The solution is then spin-coated to form the active layer.
-
Solvent Vapor Annealing (Optional) : In some protocols, the active layer is exposed to solvent vapor (e.g., chlorobenzene vapor) to further optimize the nanoscale phase separation between the donor and acceptor materials.[3]
-
Electron Transport Layer (ETL) and Cathode Deposition : A thin layer of a material like lithium fluoride (LiF) or titanium oxide (TiO) may be deposited before the final aluminum cathode to improve electron extraction and device performance.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the fabrication and characterization of organic solar cells.
Caption: Experimental workflow for organic solar cell fabrication and characterization.
Signaling Pathways in Organic Solar Cells
The fundamental process of converting light into electricity in an organic solar cell involves a series of steps, often referred to as the photovoltaic effect. This can be visualized as a signaling pathway.
Caption: Key steps in the conversion of light to electricity in an organic solar cell.
References
Comparative Morphological Analysis of Poly(3-alkylthiophene) Films: A Guide for Researchers
A detailed examination of the surface morphology and crystalline structure of poly(3-alkylthiophene) (P3AT) thin films, with a focus on the influence of alkyl side-chain length. This guide provides a comparative analysis of key morphological parameters, detailed experimental protocols for film preparation and characterization, and a logical workflow for morphological studies.
Due to a lack of specific research on poly(2-(Decan-2-YL)thiophene), this guide focuses on the closely related and extensively studied poly(3-alkylthiophene)s (P3ATs). The length of the alkyl side chain at the 3-position of the thiophene ring is a critical determinant of the polymer's solubility, processing characteristics, and, most importantly, the morphology of the resulting thin films. Understanding these structure-property relationships is paramount for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
This guide compares the morphological characteristics of P3AT films with varying alkyl side chains, including poly(3-butylthiophene) (P3BT), poly(3-hexylthiophene) (P3HT), and poly(3-octylthiophene) (P3OT). The analysis is based on data obtained from common characterization techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
Comparative Analysis of Morphological Parameters
The morphology of P3AT films is highly dependent on the length of the alkyl side chain. This is due to the interplay between the π-π stacking of the conjugated polymer backbones and the van der Waals interactions of the alkyl side chains. These interactions govern the self-assembly of the polymer chains during film formation, leading to variations in surface roughness and crystallinity.
| Polymer | Alkyl Side Chain | Typical Surface Roughness (RMS) | Key Morphological Features |
| Poly(3-butylthiophene) (P3BT) | Butyl (-C4H9) | Lower | Often exhibits well-defined crystalline domains. |
| Poly(3-hexylthiophene) (P3HT) | Hexyl (-C6H13) | ~4.37 nm[1] | Commonly forms a semi-crystalline morphology with fibrous or nanorod structures.[2][3] |
| Poly(3-octylthiophene) (P3OT) | Octyl (-C8H17) | Higher | Longer side chains can lead to less ordered packing and increased amorphous content. |
Note: The specific values for surface roughness can vary significantly depending on the processing conditions such as solvent, spin-coating speed, and annealing temperature.
The crystalline structure of P3AT films is often characterized by a lamellar packing of the polymer backbones. X-ray diffraction is a powerful tool to probe this structure. The primary diffraction peak, corresponding to the (100) plane, provides information about the interchain distance.
| Polymer | Typical (100) XRD Peak Position (2θ) | Corresponding d-spacing | Observations on Crystallinity |
| Poly(3-butylthiophene) (P3BT) | ~6.5° | ~13.6 Å | Generally shows good crystallinity. |
| Poly(3-hexylthiophene) (P3HT) | ~5.4°[1] | ~16.4 Å | Exhibits a high degree of crystallinity, which can be further enhanced by annealing. |
| Poly(3-octylthiophene) (P3OT) | ~4.8° | ~18.4 Å | The increased side-chain length leads to a larger d-spacing. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible morphological data. Below are generalized protocols for the preparation of P3AT thin films by spin-coating and their subsequent characterization by AFM and XRD.
Preparation of Poly(3-alkylthiophene) Thin Films by Spin-Coating
This protocol describes a typical procedure for depositing a uniform thin film of a P3AT onto a substrate.
Materials and Equipment:
-
Poly(3-alkylthiophene) powder (e.g., P3HT)
-
Solvent (e.g., chloroform, chlorobenzene, or 1,2,4-trichlorobenzene)[4]
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin-coater
-
Hot plate or vacuum oven for annealing
-
Ultrasonic bath
-
Pipettes and vials
Procedure:
-
Solution Preparation:
-
Prepare a solution of the P3AT in a suitable solvent at a concentration typically ranging from 5 to 20 mg/mL.
-
Gently heat and/or sonicate the solution to ensure the polymer is fully dissolved.
-
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sequential sonication in a series of solvents such as acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with a surface modifier like hexamethyldisilazane (HMDS) to improve film quality.
-
-
Spin-Coating:
-
Place the cleaned substrate on the chuck of the spin-coater and ensure it is centered.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin-coating program. A typical program involves a low-speed spread cycle followed by a high-speed spin cycle (e.g., 500-3000 rpm) for 30-60 seconds.[5] The final film thickness is primarily determined by the solution concentration and the spin speed.[5][6]
-
-
Annealing:
-
Transfer the coated substrate to a hot plate or into a vacuum oven.
-
Anneal the film at a temperature above the polymer's glass transition temperature (typically 80-150°C) for a specified time (e.g., 10-30 minutes) to promote crystallization and remove residual solvent.
-
Allow the film to cool down slowly to room temperature.
-
Morphological Characterization by Atomic Force Microscopy (AFM)
AFM is used to obtain high-resolution images of the surface topography of the polymer films.
Equipment:
-
Atomic Force Microscope
-
AFM cantilevers suitable for tapping mode imaging
Procedure:
-
Sample Mounting: Securely mount the substrate with the P3AT film onto an AFM sample puck.
-
Cantilever Installation and Alignment: Install a tapping mode cantilever and align the laser onto the photodetector.
-
Imaging Parameters:
-
Engage the tip onto the sample surface in tapping mode.
-
Optimize the imaging parameters, including the setpoint, scan size, scan rate, and gains, to obtain a clear and stable image.
-
Typical scan sizes for morphological analysis range from 1x1 µm to 10x10 µm.
-
-
Image Acquisition: Acquire both height and phase images. The height image provides topographical information, while the phase image can reveal variations in material properties such as stiffness and adhesion, which helps to distinguish between crystalline and amorphous regions.[7]
-
Data Analysis:
-
Use the AFM software to flatten the images and remove artifacts.
-
Calculate the root-mean-square (RMS) surface roughness from the height data.
-
Analyze the images to determine the size and distribution of morphological features such as crystalline domains or nanofibrils.
-
Structural Characterization by X-ray Diffraction (XRD)
XRD is used to investigate the crystalline structure and orientation of the polymer chains within the film.
Equipment:
-
X-ray Diffractometer with a thin-film attachment (e.g., in a Bragg-Brentano or grazing incidence geometry)
Procedure:
-
Sample Mounting: Mount the substrate with the P3AT film on the sample stage of the diffractometer.
-
Instrument Setup:
-
Configure the instrument for thin-film analysis. A common configuration is the Bragg-Brentano geometry for out-of-plane structural information.
-
Set the X-ray source parameters (e.g., voltage and current).
-
-
Scan Parameters:
-
Define the angular range (2θ) for the scan. For P3ATs, a typical range is 2° to 30°.
-
Set the step size and the dwell time per step.
-
-
Data Acquisition: Run the XRD scan to obtain the diffraction pattern.
-
Data Analysis:
-
Identify the positions of the diffraction peaks. The peak at the lowest 2θ angle corresponds to the (100) reflection and is used to calculate the lamellar d-spacing using Bragg's Law.
-
The full width at half maximum (FWHM) of the diffraction peaks can be used to estimate the crystallite size using the Scherrer equation.
-
The degree of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area of the diffraction pattern (including the amorphous halo).
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: Workflow for the comparative morphological analysis of P3AT films.
Caption: Detailed workflows for AFM and XRD characterization of P3AT films.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Thiophene Derivatives in Drug Development
Anticancer Applications of Thiophene Derivatives
Thiophene-based compounds have emerged as a significant scaffold in the development of novel anticancer agents.[1][2][3][6] Their mechanism of action is diverse, often involving the inhibition of various signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]
Comparative Performance of Thiophene Derivatives as Anticancer Agents
The following table summarizes the in vitro cytotoxic activity of a novel thiophene derivative, Compound 1312, against several gastrointestinal cancer cell lines, compared to the standard chemotherapeutic drug, 5-fluorouracil (5-FU).
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 1312 | SGC-7901 (Gastric Cancer) | 340 | [7] |
| HT-29 (Colon Cancer) | ~500 (proliferation decreased by ~60%) | [7] | |
| EC9706 (Esophageal Cancer) | ~500 (proliferation decreased by ~50%) | [7] | |
| 5-Fluorouracil (5-FU) | SGC-7901, HT-29, EC9706 | Less effective than Compound 1312 | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (SGC-7901, HT-29, EC9706) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound 1312) and a standard drug (e.g., 5-FU) for 48 hours. A control group with no drug treatment is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Signaling Pathway
// Nodes Thiophene_Derivative [label="Thiophene Derivative\n(e.g., Compound 1312)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule_Formation [label="Microtubule\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt_BetaCatenin [label="Wnt/β-catenin\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation_Inhibition [label="Inhibition of Cancer\nCell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Thiophene_Derivative -> Tubulin [label="Inhibits"]; Thiophene_Derivative -> Wnt_BetaCatenin [label="Inhibits"]; Tubulin -> Microtubule_Formation [style=dashed, label="Required for"]; Wnt_BetaCatenin -> Proliferation_Inhibition [style=dashed, label="Promotes"]; Microtubule_Formation -> Cell_Cycle_Arrest [label="Disruption leads to"]; Cell_Cycle_Arrest -> Apoptosis; Apoptosis -> Proliferation_Inhibition; }
Potential mechanism of action for a thiophene derivative as an anticancer agent.
Antimicrobial Applications of Thiophene Derivatives
Thiophene derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[8][9][10][11][12] Their efficacy is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.[11]
Comparative Performance of Thiophene Derivatives as Antimicrobial Agents
The following table presents the Minimum Inhibitory Concentration (MIC) values of several novel thiophene derivatives against various microbial strains, compared to the standard antibiotic Gentamicin.
| Compound | P. aeruginosa (MIC in µg/mL) | Gram-positive bacteria (Activity) | Gram-negative bacteria (Activity) | Antifungal Activity | Reference |
| Compound 7 | More potent than Gentamicin | Active | Active | Active | [9] |
| Compound 8a | - | Active | Active | Active | [9] |
| Compound 8b | - | Active | Active | Active | [9] |
| Gentamicin | Standard | Standard | Standard | - | [9] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes with no compound) and a negative control (broth with no microbes) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
// Nodes Start [label="Start: Prepare Microbial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Compounds [label="Prepare Serial Dilutions\nof Thiophene Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate Microtiter Plates", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Observe [label="Observe for Microbial Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Compounds; Prepare_Compounds -> Inoculate; Start -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> Determine_MIC; }
Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(Decan-2-YL)thiophene: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 2-(Decan-2-YL)thiophene as a flammable, irritant, and environmentally hazardous material. All disposal procedures must comply with local, state, and federal regulations. This guide provides a procedural framework for the safe handling and disposal of this compound within a laboratory setting.
This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and professionals in drug development should adhere to these guidelines to maintain a safe and compliant laboratory environment.
Hazard Profile and Safety Precautions
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] |
| Lab Coat | Flame-resistant lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[1] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated, chemically compatible waste container for "this compound and its contaminated materials." The container must have a secure, tight-fitting lid.[4]
-
Waste Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing this compound in the designated liquid waste container.
-
Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and absorbent paper, in a separate, clearly labeled solid waste container.
-
-
Container Management: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion. Keep containers closed when not in use.[4]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] The storage area should be designated for hazardous waste.
Experimental Protocol: Final Disposal Procedure
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and required documentation.
-
Waste Pickup: Arrange for a scheduled pickup of the hazardous waste by a certified waste disposal company.
-
Documentation: Complete all necessary waste manifest forms provided by your EHS department or the waste disposal company.
-
Handover: Ensure the waste containers are properly sealed and labeled before handing them over to the authorized personnel.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work upwind.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or activated charcoal to contain the liquid.[4][5] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize: There are no specific neutralization steps for thiophene compounds.
-
Collect: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[6]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Decan-2-YL)thiophene
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of 2-(Decan-2-YL)thiophene. The following procedures are designed to ensure the safety of all personnel and to maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[2][3]
-
Flammability: Thiophene and some of its derivatives are combustible or flammable liquids.[2]
-
Stench: Some thiophene compounds have a strong, unpleasant odor.[1]
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields and a face shield.[4] | Chemical goggles should be worn.[5] A face shield is necessary when there is a splash hazard.[4] Contact lenses should not be worn.[4] |
| Hands | Chemical-resistant gloves (e.g., PVC).[5] | For prolonged contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[5] Always inspect gloves before use and wash hands thoroughly after removal.[5] |
| Body | Long-sleeved laboratory coat or overalls.[5] A PVC apron is also recommended.[5] | Clothing should be clean daily.[4] Contaminated clothing must be removed immediately and washed before reuse.[2][6] For larger scale operations, non-static clothing is advised.[5] |
| Respiratory | Use in a well-ventilated area. A respirator may be required. | Work should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] |
| Feet | Closed-toe, non-sparking safety footwear.[5] |
Operational and Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram illustrates the standard procedure for working with this compound.
Standard operational workflow for handling this compound.
Key Handling Protocols:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid all personal contact, including inhalation.[5]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Ground and bond containers and receiving equipment to prevent static electricity.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Emergency Response Plan:
Emergency response flowchart for spills and exposures.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][3]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
This material and its container must be disposed of as hazardous waste.[1][4]
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Do not allow the product to enter drains.[1]
-
Empty containers may retain explosive vapors. Do not cut, drill, grind, or weld on or near containers.[5]
Waste Management Workflow:
| Step | Action | Rationale |
| 1 | Segregation | Segregate waste containing this compound from other waste streams. |
| 2 | Containment | Use clearly labeled, sealed, and compatible containers for waste collection. |
| 3 | Storage | Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. |
| 4 | Disposal | Arrange for collection by a licensed hazardous waste disposal company. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
